molecular formula C18H12Cl2N2NaO3 B118745 Gavestinel sodium CAS No. 153436-38-5

Gavestinel sodium

Numéro de catalogue: B118745
Numéro CAS: 153436-38-5
Poids moléculaire: 398.2 g/mol
Clé InChI: OBPMZHMRJJJUBC-UHDJGPCESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gavestinel sodium (also known as GV 150526 or GV-150526A) is a highly potent and selective experimental small molecule that acts as a non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA (N-methyl-D-aspartate) receptor-channel complex . It exhibits a very high binding affinity for this site, with a pKi value of 8.5, and demonstrates over 1000-fold selectivity for the glycine site over other binding sites like NMDA, AMPA, and kainate . This mechanism blocks downstream excitotoxic signaling, which is central to its investigated role as a neuroprotective agent . The compound has been a critical tool in neuroscience research, primarily in studies of acute ischemic stroke, where it was evaluated in clinical trials for its potential to limit neuronal damage following ischemia . Despite demonstrating efficacy in animal models of stroke, large-scale phase III clinical trials, such as the GAIN International and GAIN Americas studies, concluded that Gavestinel did not improve functional outcomes in patients with acute stroke, and no effects on ischemic infarct volume were observed . Its high plasma protein binding and long terminal half-life, which ranges between 29 to 56 hours, are important pharmacokinetic considerations for research design . Gavestinel sodium is provided for research purposes to help scientists further explore the pathophysiology of stroke and the neuroprotective potential of NMDA receptor modulation. This product is intended "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

153436-38-5

Formule moléculaire

C18H12Cl2N2NaO3

Poids moléculaire

398.2 g/mol

Nom IUPAC

sodium;3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylate

InChI

InChI=1S/C18H12Cl2N2O3.Na/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11;/h1-9,22H,(H,21,23)(H,24,25);/b7-6+;

Clé InChI

OBPMZHMRJJJUBC-UHDJGPCESA-N

SMILES

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-].[Na+]

SMILES isomérique

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na]

SMILES canonique

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na]

Autres numéros CAS

153436-38-5

Synonymes

1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt
3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid
4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid
Gavestinel
gavestinel sodium
GV 150526A
GV-150526A
GV-150526X
GV150526
GV150526A

Origine du produit

United States
Foundational & Exploratory

Gavestinel (GV150526): Mechanistic Profiling and Glycine Binding Site Affinity at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The N-methyl-D-aspartate (NMDA) receptor is a highly complex ionotropic glutamate receptor that plays a pivotal role in excitatory neurotransmission, synaptic plasticity, and excitotoxic neuronal death[1]. Unlike other ligand-gated ion channels, the NMDA receptor functions as a molecular coincidence detector. Its activation strictly requires the simultaneous binding of two distinct agonists: glutamate at the GluN2 subunit and a co-agonist (endogenous glycine or D-serine) at the GluN1 subunit[1].

Gavestinel (GV150526) is an extensively characterized, highly selective, non-competitive antagonist that specifically targets the strychnine-insensitive glycine binding site of the NMDA receptor complex[2]. By effectively uncoupling the receptor's dual-activation requirement, Gavestinel was developed as a potent neuroprotective agent to halt the excitotoxic calcium (Ca2+) influx associated with acute ischemic stroke[3].

Mechanistic Architecture of NMDAR Antagonism

The pharmacological efficacy of Gavestinel is rooted in the precise spatial and electronic features of the GluN1 ligand-binding domain (LBD). The glycine binding pocket resides in a clamshell-like structure within the extracellular domain of the GluN1 subunit[1].

When endogenous glycine binds, it induces a conformational closure of this clamshell, which, paired with glutamate binding at GluN2, triggers the opening of the central ion channel pore. Gavestinel acts as a competitive antagonist at this specific glycine site[2]. Due to its bulky indole-2-carboxylate structure and unsaturated lateral side chain, Gavestinel occupies the binding pocket but physically prevents the clamshell from achieving the closed conformation[4]. Consequently, the NMDA receptor remains locked in a closed, non-conducting state, entirely preventing excitotoxic Ca2+ influx regardless of the ambient glutamate concentration[3].

NMDAPathway Glycine Glycine (Co-agonist) GluN1 GluN1 Subunit (Glycine Binding Site) Glycine->GluN1 Binds Glutamate Glutamate (Agonist) GluN2 GluN2 Subunit (Glutamate Binding Site) Glutamate->GluN2 Binds Gavestinel Gavestinel (GV150526) Glycine Site Antagonist Gavestinel->GluN1 Competitive Blockade NMDAR_Open NMDA Receptor Complex (Open Channel) Gavestinel->NMDAR_Open Prevents Opening NMDAR NMDA Receptor Complex (Closed Channel) GluN1->NMDAR GluN2->NMDAR NMDAR->NMDAR_Open Dual Activation Ca2 Ca2+ Influx (Excitotoxicity) NMDAR_Open->Ca2 Ion Permeation

Fig 1: Gavestinel mechanism of action via competitive blockade of the GluN1 glycine binding site.

Quantitative Affinity and Selectivity Profile

Gavestinel is distinguished by its exceptional binding affinity and target specificity. In vitro radioligand binding assays confirm that Gavestinel binds to the glycine site with nanomolar affinity, exhibiting a pKi of 8.5[2]. This translates to an inhibitory constant (Ki) of approximately 3.16 nM.

Crucially, Gavestinel is highly selective. It does not interact with the glutamate binding site on the GluN2 subunit, nor does it bind to other ionotropic glutamate receptors such as AMPA or kainate receptors[2].

Table 1: Gavestinel Binding Affinity and Selectivity Profile

Pharmacological ParameterValueReference Context
Primary Target Strychnine-insensitive glycine site (GluN1)Essential co-agonist site for NMDAR activation[1]
Binding Affinity (pKi) 8.5Indicates highly potent receptor binding[2]
Binding Affinity (Ki) ~3.16 nMDerived nanomolar affinity constant[2]
Selectivity (vs. Glutamate site) >1000-foldPrevents off-target competitive antagonism[2]
Selectivity (vs. AMPA/Kainate) >1000-foldEnsures specific NMDAR modulation[2]
In Vivo Potency (ED50, IV) 0.06 mg/kgEffective blockade of NMDA-induced convulsions[2]

Experimental Methodologies: Validating Binding Affinity

To rigorously quantify the receptor affinity of Gavestinel and ensure data reproducibility, application scientists rely on highly controlled, self-validating biochemical and electrophysiological workflows.

Protocol 1: Radioligand Displacement Assay

This protocol measures the ability of Gavestinel to displace a known radioactive ligand (e.g.,[3H]-MDL-105,519 or [3H]-CGP39653) from the GluN1 subunit[5].

  • Membrane Preparation: Rat cortical tissue is homogenized and subjected to at least three cycles of ultracentrifugation and resuspension in 50 mM Tris-acetate buffer.

    • Causality: Extensive washing is mandatory. If endogenous brain glycine or glutamate remains in the preparation, it will compete with the radioligand, artificially lowering the apparent affinity of the test compound[5].

  • Incubation: Membranes are incubated with 2 nM [3H]-MDL-105,519 and varying concentrations of Gavestinel (10^-11 to 10^-5 M) in a Mg2+-free assay buffer.

    • Causality: Magnesium ions cause a voltage-dependent block of the NMDA channel pore. Using a Mg2+-free buffer prevents allosteric modulation of the receptor, ensuring that the binding kinetics measured are strictly reflective of the glycine site[2].

  • Self-Validating Control (Non-Specific Binding): A parallel control tube is incubated with the radioligand plus a saturating concentration (1 mM) of unlabeled glycine.

    • Causality: This internal control defines the Non-Specific Binding (NSB) baseline. By subtracting NSB from total binding, the assay validates that the measured radioactivity strictly represents specific interactions at the GluN1 site.

  • Filtration and Quantification: The reaction is terminated via rapid vacuum filtration over GF/B glass fiber filters. Radioactivity trapped on the filters is quantified using liquid scintillation counting[6].

RadioligandWorkflow Prep 1. Membrane Prep (Wash Endogenous Ligands) Incubate 2. Incubation ([3H]-Ligand + Gavestinel) Prep->Incubate Filter 3. Rapid Filtration (Isolate Bound Ligand) Incubate->Filter Measure 4. Scintillation (Quantify Radioactivity) Filter->Measure Analyze 5. Data Analysis (Calculate IC50 & Ki) Measure->Analyze

Fig 2: Step-by-step workflow for the radioligand binding assay to determine Gavestinel affinity.

Protocol 2: Electrophysiological Patch-Clamp (Functional Antagonism)

While binding assays prove physical affinity, patch-clamp electrophysiology proves functional antagonism.

  • Whole-Cell Configuration: Cultured cortical neurons are voltage-clamped at -70 mV.

  • Agonist Application: Co-application of 100 µM NMDA and 1 µM glycine is perfused to elicit a stable inward current[1].

  • Gavestinel Titration: Increasing concentrations of Gavestinel are co-perfused to generate a Schild plot.

    • Causality: A parallel rightward shift of the glycine concentration-response curve without a reduction in the maximum current confirms that Gavestinel is a purely competitive antagonist at the glycine site.

  • Self-Validating Control (Reversibility): Following Gavestinel washout, the original NMDA/glycine current must return to >95% of its baseline amplitude.

    • Causality: This proves that the observed current reduction was due to reversible receptor antagonism, ruling out artifacts such as cell death, irreversible receptor desensitization, or loss of patch integrity[1].

Clinical Translation and Attrition Analysis

Despite its extraordinary in vitro affinity (Ki ~3.16 nM) and robust neuroprotective efficacy in preclinical rat middle cerebral artery occlusion (MCAo) models[4], Gavestinel ultimately failed to demonstrate clinical efficacy in the large-scale Phase III GAIN (Glycine Antagonist in Neuroprotection) trials[7].

The disconnect between high receptor affinity and clinical outcomes serves as a critical lesson in drug development. While Gavestinel successfully avoided the severe psychotomimetic and hemodynamic side effects typical of direct NMDA channel blockers[3], its lack of efficacy in humans was likely due to the highly complex, multifactorial nature of the ischemic cascade, insufficient brain tissue penetrance within the critical therapeutic time window, and the rapid onset of irreversible excitotoxicity prior to drug administration[3],[7].

References

  • Title: Glycine Antagonist (GV150526)
  • Source: nih.
  • Source: ncats.
  • Title: Safety and Tolerability of GV150526 (a Glycine Site Antagonist at the N-Methyl-d-Aspartate Receptor)
  • Source: nih.
  • Source: researchgate.
  • Source: umt.
  • Source: researchgate.

Sources

Methodological & Application

Gavestinel sodium patch-clamp electrophysiology methods

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Whole-Cell Patch-Clamp Electrophysiology for Evaluating Gavestinel Sodium (GV150526) at NMDA Receptors

Executive Summary & Mechanistic Rationale

Gavestinel sodium (GV150526) is a highly potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor[1]. While historically investigated as a neuroprotective agent in clinical trials for acute ischemic stroke (such as the GAIN International trial)[2], Gavestinel remains an indispensable pharmacological tool for isolating NMDA receptor currents and studying subunit-specific gating mechanisms in fundamental neuroscience.

The NMDA receptor is a ligand-gated ionotropic glutamate receptor functioning as a heterotetramer, typically composed of two obligatory GluN1 subunits and two regionally localized GluN2 subunits[3][4]. Causality of Action: For the NMDA receptor pore to open and permit Ca²⁺ and Na⁺ influx, two distinct binding events must occur simultaneously: glutamate must bind to the GluN2 subunit, and the co-agonist glycine (or D-serine) must bind to the GluN1 subunit[3][4]. Gavestinel acts by competitively occupying the glycine-binding site on the GluN1 subunit. By doing so, it prevents the necessary conformational changes required for channel gating, effectively silencing the receptor even in the presence of saturating glutamate concentrations and depolarized membrane potentials[2][4].

Signaling Pathway Visualization

Pathway Glutamate Glutamate (Binds GluN2) NMDAR_Closed NMDA Receptor (Closed State) Glutamate->NMDAR_Closed Glycine Glycine (Binds GluN1) Glycine->NMDAR_Closed Gavestinel Gavestinel (GV150526) Gavestinel->Glycine Gavestinel->NMDAR_Closed Blocks Glycine Site NMDAR_Open NMDA Receptor (Open Channel) NMDAR_Closed->NMDAR_Open Co-activation Influx Ca2+ / Na+ Influx NMDAR_Open->Influx

Mechanism of Gavestinel targeting the GluN1 glycine-binding site on NMDA receptors.

Experimental Design: Building a Self-Validating System

To accurately quantify the inhibitory profile of Gavestinel using whole-cell patch-clamp electrophysiology, the experimental design must eliminate confounding variables and establish a self-validating internal control system[5][6].

  • Elimination of Voltage-Dependent Block: Under physiological conditions, the NMDA receptor pore is blocked by extracellular Mg²⁺ at resting membrane potentials[3]. To record robust inward currents at a holding potential of -60 mV to -70 mV, the extracellular bath solution must be strictly formulated without Mg²⁺[3][5].

  • Synaptic Isolation (The Self-Validating Control): When recording from primary hippocampal or cortical neurons, the application of glutamate or NMDA can trigger network-wide action potentials and activate other receptor subtypes. To validate that the recorded current is exclusively NMDA-mediated, the bath must contain Tetrodotoxin (TTX) to block voltage-gated sodium channels, CNQX to block AMPA/kainate receptors, and Bicuculline to block GABA_A receptors.

  • Competitive Reversibility: Because Gavestinel is a competitive antagonist at the glycine site, its block should be surmountable. A rigorous protocol will test Gavestinel inhibition against varying concentrations of glycine (e.g., 1 µM vs. 100 µM) to demonstrate a rightward shift in the dose-response curve, validating its specific mechanism of action.

Quantitative Data & Reagent Formulations

Table 1: Electrophysiology Solutions (pH 7.3 - 7.4, Osmolarity 300-310 mOsm)

Solution Type Component Concentration (mM) Purpose / Rationale
Extracellular (Bath) NaCl 140.0 Primary charge carrier[5].
KCl 2.5 Maintains resting membrane potential[5].
CaCl₂ 2.0 Permeant ion for NMDA receptors[5].
HEPES 10.0 Extracellular pH buffer[5].
D-Glucose 10.0 Energy substrate[5].
MgCl₂ 0.0 Critical: Omitted to relieve voltage-dependent block[3].
Intracellular (Pipette) CsF or CsCl 130.0 Blocks K⁺ channels to improve space clamp.
EGTA 10.0 Chelates intracellular Ca²⁺ to prevent secondary signaling.
HEPES 10.0 Intracellular pH buffer.

| | Mg-ATP | 2.0 | Maintains cellular energy and phosphorylation states. |

Table 2: Pharmacological Agents

Agent Target / Function Working Concentration
NMDA Specific NMDAR Agonist 100 µM[5][6]
Glycine NMDAR Co-agonist (GluN1) 10 µM[5][6]
Gavestinel (GV150526) Glycine-site Antagonist 0.01 µM – 10 µM (Dose-response)
TTX Voltage-gated Na⁺ blocker 1 µM
CNQX AMPA/Kainate blocker 20 µM

| Bicuculline | GABA_A blocker | 10 µM |

Detailed Patch-Clamp Protocol

Step 1: Preparation and Setup

  • Culture primary rat/mouse hippocampal neurons (DIV 7-14) or prepare recombinant HEK293/tsA201 cells transiently expressing GluN1 and GluN2A/B subunits[5][6].

  • Pull borosilicate glass capillary tubes to create patch pipettes with a resistance of 3–5 MΩ when filled with the intracellular solution.

  • Position the cells in the recording chamber mounted on an inverted microscope, continuously perfused with the Mg²⁺-free extracellular solution at room temperature (22–24°C)[5].

Step 2: Achieving Whole-Cell Configuration

  • Apply positive pressure to the pipette and lower it into the bath. Approach the target cell using a micromanipulator.

  • Release positive pressure upon contacting the cell membrane to form a high-resistance gigaseal (>1 GΩ)[5].

  • Apply short, sharp pulses of negative pressure (suction) to rupture the membrane patch, establishing the whole-cell configuration.

  • Allow 3–5 minutes for the intracellular solution to dialyze and equilibrate with the cell cytoplasm.

Step 3: Voltage-Clamp and Baseline Recording

  • Using a patch-clamp amplifier (e.g., Axopatch 200B), clamp the membrane potential at -60 mV or -70 mV[5][6].

  • Monitor series resistance (Rs); ensure it remains below 15 MΩ and does not fluctuate by more than 20% during the experiment[6].

  • Record baseline holding current for 1 minute to ensure stability.

Step 4: Drug Application and Gavestinel Evaluation

  • Control Evocation: Using a rapid piezoelectric translation system or a fast-step perfusion system (e.g., theta-glass application tool), apply a localized pulse (e.g., 2–5 seconds) of 100 µM NMDA + 10 µM glycine to evoke a maximal inward current[6]. Wash out for 60 seconds until the current returns to baseline.

  • Antagonist Pre-incubation: Switch the perfusion to a solution containing the desired concentration of Gavestinel (e.g., 1 µM) for 30–60 seconds to allow binding equilibrium at the GluN1 site.

  • Test Evocation: Apply the co-agonists (100 µM NMDA + 10 µM glycine) in the continuous presence of Gavestinel[6]. Record the attenuated peak and steady-state current.

  • Washout and Recovery: Wash the cell with standard extracellular solution for 2–3 minutes and re-apply the control NMDA/glycine pulse to confirm receptor viability and the reversibility of the Gavestinel block.

Workflow Visualization

Workflow Prep 1. Cell Preparation (Neurons / HEK293) Sol 2. Bath Perfusion (Mg2+-free ACSF) Prep->Sol Seal 3. Gigaseal & Break-in (Whole-Cell Mode) Sol->Seal Clamp 4. Voltage Clamp (Hold at -70 mV) Seal->Clamp Drug 5. Drug Application (NMDA + Glycine ± Gavestinel) Clamp->Drug Analysis 6. Data Analysis (Current Amplitude & IC50) Drug->Analysis

Step-by-step whole-cell patch-clamp electrophysiology workflow for evaluating Gavestinel.

Data Analysis & Interpretation

Data acquired via software (e.g., pClamp/Clampfit) should be low-pass filtered at 1–2 kHz and digitized at 5–10 kHz[5][6].

  • Current Measurement: Measure the peak amplitude of the inward current during the control phase ( Icontrol​ ) and the test phase ( Igavestinel​ ).

  • Percentage Inhibition: Calculate the block as: % Inhibition=(1−Icontrol​Igavestinel​​)×100 .

  • IC₅₀ Determination: Plot the percentage inhibition against the logarithmic concentrations of Gavestinel. Fit the data using a non-linear regression (Hill equation) to determine the half-maximal inhibitory concentration (IC₅₀). A rightward shift of this curve when higher concentrations of glycine are used confirms Gavestinel’s competitive antagonism at the GluN1 subunit.

References

  • Identification and pharmacological characterization of GV150526, a novel glycine antagonist at the NMDA receptor complex. Researcher.life. 1

  • Functional and Pharmacological Characterization of GluN3-Containing NMDA Receptors. ScholarWorks at University of Montana. 7

  • US20210130407A1 - Synthetic peptides that modulate the NMDA receptor. Google Patents. 5

  • NMDA receptor. Wikipedia. 3

  • Targeting NMDA Receptors at the Neurovascular Unit: Past and Future Treatments for Central Nervous System Diseases. MDPI. 4

  • Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. ResearchGate. 2

  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience. 6

Sources

Gavestinel Sodium: A Guide to Preclinical Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gavestinel (GV150526) is a selective, high-affinity antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor. By modulating NMDA receptor activity, Gavestinel was developed as a potential neuroprotective agent to mitigate the excitotoxic cascade implicated in ischemic brain injury.[1] While it demonstrated significant neuroprotective effects in various preclinical models of stroke, Gavestinel unfortunately failed to show efficacy in large-scale human clinical trials for acute ischemic stroke.[2][3] This comprehensive guide provides detailed application notes and protocols for researchers investigating the neuroprotective potential of Gavestinel sodium in preclinical settings. It aims to equip scientists with the necessary technical information to design and execute robust studies, while also providing a critical perspective on the translational challenges associated with this compound.

Introduction: The Rationale and Reality of Targeting the NMDA Receptor Glycine Site

Glutamate-mediated excitotoxicity is a key pathological process in a variety of neurological disorders, including ischemic stroke and traumatic brain injury (TBI).[4] The overactivation of NMDA receptors, a major subtype of ionotropic glutamate receptors, leads to excessive calcium influx and subsequent activation of downstream neurotoxic pathways. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Gavestinel sodium acts as a non-competitive antagonist at this strychnine-insensitive glycine binding site, offering a more nuanced approach to modulating NMDA receptor function compared to direct channel blockers. The rationale behind this approach is to attenuate pathological receptor overactivation without completely abolishing its physiological functions, potentially leading to a better safety profile.

Despite promising preclinical data showing a reduction in infarct size in animal models of stroke, the Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas trials did not demonstrate improved functional outcomes in acute ischemic stroke patients.[2][3][5] This translational failure underscores the complexity of neuroprotection and highlights the importance of rigorous preclinical study design. Understanding the preclinical dosing, administration, and evaluation of Gavestinel is therefore crucial for interpreting past research and guiding future investigations into NMDA receptor modulation.

Mechanism of Action: Modulating Excitotoxicity

Gavestinel selectively binds to the glycine co-agonist site on the NMDA receptor. This binding prevents the conformational changes necessary for channel opening, even in the presence of glutamate. The result is a reduction in the frequency and duration of NMDA receptor channel opening, thereby limiting excessive Ca2+ influx and mitigating the downstream excitotoxic cascade that leads to neuronal cell death.

Gavestinel Mechanism of Action cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity (e.g., Ischemia) cluster_2 Gavestinel Intervention Glutamate Glutamate NMDAR_inactive NMDA Receptor (Closed) Glutamate->NMDAR_inactive Glycine Glycine Glycine->NMDAR_inactive NMDAR_overactive NMDA Receptor (Overactivated) Glycine->NMDAR_overactive NMDAR_blocked NMDA Receptor (Gavestinel Bound) Glycine->NMDAR_blocked NMDAR_active NMDA Receptor (Open) NMDAR_inactive->NMDAR_active Binding Ca_influx Ca²+ Influx NMDAR_active->Ca_influx Cell_Function Normal Cellular Function Ca_influx->Cell_Function Excess_Glutamate Excess Glutamate Excess_Glutamate->NMDAR_overactive Excess_Glutamate->NMDAR_blocked Excess_Ca_influx Excessive Ca²+ Influx NMDAR_overactive->Excess_Ca_influx Cell_Death Neuronal Cell Death Excess_Ca_influx->Cell_Death Gavestinel Gavestinel Gavestinel->NMDAR_blocked Antagonizes Glycine Site Reduced_Ca_influx Reduced Ca²+ Influx NMDAR_blocked->Reduced_Ca_influx Neuroprotection Neuroprotection Reduced_Ca_influx->Neuroprotection Experimental_Workflow start Start animal_model Induce Neurological Injury (e.g., MCAO in rats) start->animal_model treatment Administer Gavestinel Sodium or Vehicle (Control) animal_model->treatment behavioral Behavioral Assessments (e.g., Bederson Score) treatment->behavioral histological Histological Analysis (e.g., TTC Staining for Infarct Volume) behavioral->histological biochemical Biochemical Analysis (e.g., Biomarker Assays) histological->biochemical data_analysis Data Analysis and Interpretation biochemical->data_analysis end End data_analysis->end

Caption: General experimental workflow for a preclinical neuroprotection study.

Assessment of Neuroprotective Efficacy

A comprehensive assessment of neuroprotection should include behavioral, histological, and biochemical endpoints.

The Bederson score is a widely used method for evaluating global neurological deficits in rodent models of stroke. [6][7][8] Procedure:

The test consists of three main observations, scored on a scale:

  • Forelimb Flexion:

    • Suspend the rat by its tail, approximately 1 meter above a surface.

    • Score 0: Both forelimbs extend towards the surface.

    • Score 1: The contralateral forelimb is consistently flexed.

  • Resistance to Lateral Push:

    • Place the rat on a rough surface.

    • Gently push the rat sideways towards the paretic side.

    • Score 0: The rat offers strong resistance to the push.

    • Score 1: The rat offers some resistance but is easily pushed.

  • Circling:

    • Place the rat in an open field and observe its spontaneous movement for at least one minute.

    • Score 0: The rat moves in a straight line or explores the entire area.

    • Score 1: The rat consistently circles towards the paretic side.

Scoring: The total score is the sum of the scores from each of the three tests, ranging from 0 (no deficit) to 3 (severe deficit).

2,3,5-triphenyltetrazolium chloride (TTC) is a vital stain used to differentiate between viable and infarcted brain tissue. [2][9][10]Viable tissue with intact mitochondrial dehydrogenase activity reduces TTC to a red formazan product, while infarcted tissue remains unstained (white).

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix for slicing

  • 10% buffered formalin

Protocol:

  • Brain Extraction: At the desired time point after injury (typically 24-48 hours), euthanize the animal and carefully extract the brain.

  • Slicing:

    • Chill the brain briefly in cold saline to firm the tissue.

    • Place the brain in a rodent brain matrix and cut coronal slices of a consistent thickness (e.g., 2 mm).

  • Staining:

    • Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Ensure both sides of the slices are exposed to the solution.

  • Fixation:

    • After staining, gently rinse the slices in saline and then fix them in 10% buffered formalin.

  • Image Analysis:

    • Acquire digital images of the stained slices.

    • Using image analysis software (e.g., ImageJ), measure the area of the unstained (infarcted) tissue and the total area of the hemisphere for each slice.

    • Calculate the infarct volume by integrating the infarcted areas across all slices and correcting for edema.

Safety and Toxicology

Preclinical safety and toxicology studies are essential to characterize the potential adverse effects of a drug candidate. [11][12][13][14][15]For Gavestinel, preclinical studies have indicated a favorable safety profile, particularly concerning the lack of psychomimetic effects often associated with other NMDA receptor antagonists.

A study in rats and rhesus monkeys found that Gavestinel did not substitute for phencyclidine (PCP) in drug discrimination tests, suggesting a low abuse liability. [7]In these studies, high doses of Gavestinel (up to 100 mg/kg i.p. in rats and 30 mg/kg s.c. in monkeys) led to a reduction in response rates, indicating some behavioral effects at supratherapeutic doses. [7] Clinical trial data from the GAIN studies also reported no significant differences in serious side effects between the Gavestinel and placebo groups. [2][3]However, some patients receiving Gavestinel showed elevated bilirubin levels, which may be due to a shared elimination pathway. [16]

Conclusion and Future Directions

Gavestinel sodium represents a well-characterized tool for investigating the role of the NMDA receptor glycine site in various neurological conditions. While its clinical development for acute ischemic stroke was unsuccessful, the compound remains valuable for preclinical research. The protocols and guidelines presented here provide a foundation for conducting rigorous and reproducible studies.

The translational failure of Gavestinel highlights several key considerations for future neuroprotection research:

  • The complexity of ischemic pathophysiology: Targeting a single mechanism may be insufficient to produce a clinically meaningful benefit.

  • The importance of preclinical study design: Rigorous, randomized, and blinded preclinical trials are necessary to generate robust data.

  • The need for better translational models: Animal models may not fully recapitulate the heterogeneity of human stroke.

Future research with Gavestinel could explore its potential in other indications, such as traumatic brain injury or neurodegenerative diseases, or in combination with other neuroprotective or restorative therapies. A thorough understanding of its preclinical pharmacology, as outlined in this guide, is the first step towards these future investigations.

References

  • Glycine Antagonist in Neuroprotection for Patients With Acute StrokeGAIN Americas: A Randomized Controlled Trial. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Behavioral Tests in Rodent Models of Stroke. Ace Therapeutics. Retrieved from [Link]

  • The selective glycine antagonist gavestinel lacks phencyclidine-like behavioral effects. (2002, November 15). PubMed. Retrieved from [Link]

  • Functional assessments in the rodent stroke model. (2010, July 19). NIH. Retrieved from [Link]

  • Validity and Reliability of Neurological Scores in Mice Exposed to Middle Cerebral Artery Occlusion. American Heart Association Journals. Retrieved from [Link]

  • Manual versus Automated Rodent Behavioral Assessment: Comparing Efficacy and Ease of Bederson and Garcia Neurological Deficit Scores to an Open Field Video-Tracking System. NIH. Retrieved from [Link]

  • Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: A randomised controlled trial. Find an Expert - The University of Melbourne. Retrieved from [Link]

  • Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators. (2000, June 3). PubMed. Retrieved from [Link]

  • Preclinical Toxicology of New Drugs. (1986, April 4). DTIC. Retrieved from [Link]

  • Validation of a simple and inexpensive method for the quantitation of infarct in the rat brain. Semantic Scholar. Retrieved from [Link]

  • dependent Changes of the Infarct Volume in a Rat Stroke Model: A Comparison of the Use of MRI and TTC- staining as Monitor. jkns.or.kr. Retrieved from [Link]

  • Are GABAergic drugs beneficial in providing neuroprotection after traumatic brain injuries? A comprehensive literature review of preclinical studies. Frontiers. Retrieved from [Link]

  • NEUROPROTECTIVE EFFECT OF GACYCLIDINE A multicenter double-blind pilot trial in patients with acute traumatic brain injury. Free. Retrieved from [Link]

  • Glycine antagonist in neuroprotection for patients with acute stroke: GAIN Americas: a randomized controlled trial. (2001, April 4). PubMed. Retrieved from [Link]

  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025, August 25). Retrieved from [Link]

  • Safety Pharmacology Studies. Charles River Laboratories. Retrieved from [Link]

  • Neuroprotective Effects of GV1001 in Animal Stroke Model and Neural Cells Subject to Oxygen-Glucose Deprivation/Reperfusion Injury. (2021, September 30). PubMed. Retrieved from [Link]

  • Use of Neuroprotective agents for Traumatic Brain Injury. (2019, June 25). IntechOpen. Retrieved from [Link]

  • The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. PMC. Retrieved from [Link]

  • Stability of screening compounds in wet DMSO. (2008, December 15). PubMed. Retrieved from [Link]

  • Pharmacokinetics of a glycine site antagonist (gavestinel) following multiple dosing in patients with acute stroke. (2000, February 15). PubMed. Retrieved from [Link]

  • Preclinical Toxicology Study Overview | PDF | Toxicity | Pharmacology. Scribd. Retrieved from [Link]

  • What are preclinical safety pharmacology requirements?. (2025, May 27). Patsnap Synapse. Retrieved from [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2026, February 9). ResearchGate. Retrieved from [Link]

  • The Stability of the Helix of Amylose and Amylopectin in DMSO and Water Solutions. onlinelibrary.wiley.com. Retrieved from [Link]

  • Preclinical Toxicology of New Drugs. DTIC. Retrieved from [Link]

  • Effect of the glycine antagonist gavestinel on cerebral infarcts in acute stroke patients, a randomized placebo-controlled trial: The GAIN MRI substudy. Houston Methodist Scholars. Retrieved from [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025, July 19). MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Gavestinel Sodium Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Subject: Optimizing the preparation, storage, and handling of Gavestinel sodium (GV150526A) in Dimethyl Sulfoxide (DMSO).

As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of in vitro assays involving Gavestinel sodium. While it is a highly potent and selective non-competitive antagonist at the glycine binding site of the NMDA receptor (Kd = 0.8 nM)[], its structural characteristics make its stability in solution highly dependent on environmental controls.

This guide synthesizes physicochemical data with field-proven methodologies to help you establish a self-validating, robust workflow for handling Gavestinel sodium in DMSO.

Part 1: Quantitative Data & Physicochemical Profile

Before troubleshooting, it is critical to understand the baseline properties of the compound. Gavestinel sodium contains an (E) -3-anilino-3-oxoprop-1-enyl moiety, making it susceptible to specific environmental stressors[].

Table 1: Gavestinel Sodium Physicochemical & Stability Profile

ParameterSpecification / DataCausality / Impact on Experiments
Target NMDA Receptor (Glycine site)High affinity (Kd = 0.8 nM) requires precise stock concentrations[].
Appearance Pale yellow solidColor shifts (e.g., darkening) indicate severe oxidation[].
Solubility (DMSO) Up to 40 mM (~15.8 mg/mL) or 100 mg/mLRequires sonication; highly dependent on DMSO anhydrous state[2][3].
Storage (Solid) -20°C (Desiccated)Prevents ambient moisture from hydrolyzing the compound[][2].
Storage (DMSO Stock) -80°C (6 months) / -20°C (1 month)Thermal degradation is arrested at ultra-low temperatures[2].
Light Sensitivity HighUV/Vis light induces (E) to (Z) photo-isomerization[].

Part 2: Core Troubleshooting & FAQs

Q1: Why does my Gavestinel sodium stock solution precipitate after thawing from -20°C?

The Causality: DMSO has a relatively high freezing point (18.5°C). During a freeze-thaw cycle, the solubility of Gavestinel drops drastically. More importantly, DMSO is highly hygroscopic. If your DMSO absorbed atmospheric moisture during previous handling, the introduced water acts as an anti-solvent for the hydrophobic organic framework of Gavestinel. This disrupts the sodium salt's solvation shell, lowering the saturation threshold and triggering rapid nucleation and precipitation[2]. The Solution: Always use newly opened, anhydrous DMSO (≥99.9% purity)[2]. If precipitation occurs, heat the vial briefly to 37°C and sonicate until the solution is optically clear.

Q2: How does light exposure compromise the efficacy of Gavestinel in DMSO?

The Causality: Gavestinel's chemical structure features an α,β -unsaturated amide (the propenyl linker) in the (E) -configuration[]. Prolonged exposure to ambient laboratory lighting—especially fluorescent UV wavelengths—provides the activation energy required to break the π -bond temporarily, allowing rotation and resulting in (E)/(Z) photo-isomerization. The (Z) -isomer has a drastically altered 3D conformation, which sterically hinders its binding to the NMDA receptor, leading to an apparent loss of potency in your assays. The Solution: Gavestinel is a sensitive compound; its stability is vastly improved by storing and handling it in a dark environment[]. Always use amber microcentrifuge tubes or wrap clear vials in aluminum foil.

Q3: Can I store the DMSO stock solution at room temperature for ongoing patch-clamp experiments?

The Causality: No. While Gavestinel is stable at room temperature for very short periods (e.g., during the active assay preparation), extended storage at room temperature is not recommended[]. In a liquid DMSO state, the kinetic energy is sufficient to accelerate moisture-induced hydrolysis of the amide bond and oxidative degradation. The Solution: Keep the working aliquot on ice (protected from light) during the experiment, and discard any unused portion at the end of the day. Rely on single-use aliquots stored at -80°C for up to 6 months[2].

Part 3: Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every protocol must include a validation checkpoint. Follow this methodology to prepare and recover your Gavestinel stocks.

Protocol A: Preparation of Anhydrous Gavestinel Sodium Stock (10 mM)

Objective: Create a stable, moisture-free stock solution that resists degradation.

  • Thermal Equilibration: Remove the lyophilized Gavestinel sodium vial from -20°C storage. Crucial Step: Place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous state.

  • Solvent Addition: In a chemical fume hood (ideally under a nitrogen or argon stream), add the calculated volume of anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration.

  • Dissolution & Sonication: Vortex gently for 30 seconds. If the solid does not fully dissolve, place the vial in an ultrasonic water bath at 25°C for 5 minutes.

    • Validation Checkpoint (Tyndall Effect): Shine a laser pointer through the solution against a dark background. If you see a solid beam of scattered light, micro-crystals are still present. Sonicate until the beam is invisible (complete dissolution).

  • Aliquoting: Divide the solution into 20 µL single-use aliquots using amber microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen to prevent slow-cooling crystallization, then transfer immediately to -80°C[2].

Protocol B: Thawing and Assay Integration

Objective: Recover the stock without inducing precipitation or cellular toxicity.

  • Rapid Thaw: Remove a single-use aliquot from -80°C and warm it in a 37°C dry bath for exactly 2 minutes.

  • Homogenization: Vortex vigorously for 10 seconds to redissolve any localized concentration gradients formed during the phase transition.

  • Aqueous Dilution: Dilute the DMSO stock directly into your final aqueous assay buffer (e.g., ACSF or culture media) while vortexing the buffer.

    • Causality: Rapid mixing prevents localized high concentrations of Gavestinel from crashing out of the aqueous solution. Ensure the final DMSO concentration in your assay is 0.1% to prevent solvent-induced neurotoxicity.

Part 4: Mechanistic Visualizations

The following diagrams map the logical relationships and workflows critical to maintaining Gavestinel stability.

DegradationPathways Root Gavestinel Sodium in DMSO Solution Moisture Moisture Ingress (Hygroscopic DMSO) Root->Moisture Light Light Exposure (UV/Vis Radiation) Root->Light Temp Freeze-Thaw Cycling (Thermal Stress) Root->Temp Hydrolysis Hydrolysis & Precipitation (Loss of Solvation Shell) Moisture->Hydrolysis Isomerization Photo-isomerization ((E) to (Z) Shift) Light->Isomerization Nucleation Crystallization & Concentration Drop Temp->Nucleation

Caption: Figure 1: Mechanistic degradation pathways of Gavestinel sodium in DMSO.

PreparationWorkflow Solid 1. Solid Gavestinel Equilibrate to RT Dissolve 2. Add Anhydrous DMSO (Argon Purged) Solid->Dissolve Sonicate 3. Sonicate <30°C Until Clear Dissolve->Sonicate Aliquot 4. Aliquot into Amber Vials Sonicate->Aliquot Store 5. Store at -80°C (Up to 6 Months) Aliquot->Store

Caption: Figure 2: Optimal step-by-step workflow for Gavestinel sodium stock preparation.

Part 5: References

  • BOC Sciences . CAS 153436-38-5 (Gavestinel sodium salt) Chemical Properties and Stability. Retrieved from:

  • MedChemExpress . Gavestinel sodium salt (GV 150526A) | NMDA Receptor Antagonist. Retrieved from:

  • BioCrick . Gavestinel | CAS:153436-38-5 | High Purity | Manufacturer. Retrieved from:

Sources

Troubleshooting Gavestinel sodium precipitation in culture media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter solubility issues when working with Gavestinel sodium (GV150526A), a potent and highly selective non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor[1].

While Gavestinel has been extensively utilized in acute ischemic stroke models[2], its physical chemistry presents unique challenges during in vitro media preparation. This guide provides mechanistic insights, self-validating protocols, and troubleshooting workflows to ensure your neuroprotection assays yield reproducible, artifact-free data.

Diagnostic Workflow for Gavestinel Precipitation

Before altering your experimental design, use the following decision tree to identify the root cause of the precipitation in your culture media.

Workflow Start Precipitation Observed CheckDMSO Is DMSO anhydrous & fresh? Start->CheckDMSO NewDMSO Use fresh, newly opened DMSO CheckDMSO->NewDMSO No CheckTemp Is media pre-warmed to 37°C? CheckDMSO->CheckTemp Yes NewDMSO->CheckTemp WarmMedia Warm media to prevent thermal shock CheckTemp->WarmMedia No CheckDilution Was stock added as a bolus? CheckTemp->CheckDilution Yes WarmMedia->CheckDilution Dropwise Use two-step dropwise dilution CheckDilution->Dropwise Yes Success Clear Solution Achieved CheckDilution->Success No Dropwise->Success

Diagnostic decision tree for resolving Gavestinel sodium precipitation.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q: Why does Gavestinel sodium precipitate immediately upon addition to my culture media? A: This is typically caused by solvent shock . Gavestinel is an indole-2-carboxylic acid derivative with a highly hydrophobic core[2]. When a highly concentrated DMSO stock is injected rapidly into an aqueous environment, the local concentration of the compound exceeds its thermodynamic solubility limit before the DMSO can fully diffuse into the bulk media. Furthermore, Gavestinel sodium is highly hygroscopic[3]; if your DMSO has absorbed atmospheric moisture, its solvating capacity is already compromised prior to dilution[4].

Q: How do divalent cations in DMEM or Neurobasal media affect Gavestinel's solubility? A: Complex culture media are rich in divalent cations like Ca²⁺ and Mg²⁺. Because Gavestinel is a sodium salt of a carboxylic acid, high local concentrations of the compound can facilitate ion-pairing with these cations. This reaction forms less soluble alkaline earth metal complexes that crash out of solution. Maintaining a low intermediate concentration during dilution prevents this ion-pairing.

Q: Does micro-precipitation actually affect my NMDA receptor assay if the precipitate settles at the bottom of the well? A: Absolutely. Precipitation removes the active compound from the solution, drastically reducing the effective concentration reaching the cells. Gavestinel acts at the NMDA receptor with nanomolar affinity (pKi = 8.5)[5]. As shown in the pathway below, solubilized Gavestinel is strictly required to block the glycine co-agonist site; precipitated compound leaves the NMDA receptor vulnerable to glutamate-induced excitotoxicity.

Pathway Glutamate Glutamate NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Glycine Glycine (Co-agonist) Glycine->NMDAR Calcium Ca2+ Influx NMDAR->Calcium Excitotoxicity Excitotoxicity / Cell Death Calcium->Excitotoxicity Gavestinel Gavestinel (GV150526) Precipitated = Inactive Gavestinel->NMDAR Fails to bind GavestinelActive Gavestinel (GV150526) Solubilized = Active GavestinelActive->NMDAR Blocks Glycine Site

Solubilized Gavestinel is required to block NMDAR-mediated excitotoxicity.

Quantitative Solubility & Working Parameters

To prevent precipitation, adhere strictly to the validated concentration limits outlined below.

ParameterRecommended ValueAbsolute LimitScientific Rationale
DMSO Stock Concentration 10 - 50 mM250 mMLower stock concentrations reduce the severity of solvent shock upon dilution into aqueous media.
Final Assay Concentration 10 nM - 10 µM50 µMExceeding 50 µM in complex media risks ion-pairing with Ca²⁺/Mg²⁺, leading to precipitation.
Final DMSO Concentration ≤ 0.1% v/v0.5% v/v>0.1% DMSO can independently alter neuronal membrane fluidity, confounding neuroprotection data.
Storage Temperature -80°C-20°CPrevents moisture ingress. Solutions are stable for up to 6 months at -80°C[4].

Self-Validating Experimental Protocols

To guarantee scientific integrity, do not simply follow steps blindly. The following protocols incorporate built-in validation checks to ensure your compound remains in solution.

Protocol A: Preparation of Anhydrous Master Stock (50 mM)
  • Equilibration: Before opening, equilibrate a sealed vial of Gavestinel sodium powder to room temperature in a desiccator for 30 minutes. This prevents atmospheric condensation from introducing water into the hygroscopic powder[3].

  • Solvent Addition: In a biosafety cabinet, open a fresh ampoule of anhydrous DMSO (≥99.9% purity). Add the required volume to achieve a 50 mM concentration. Do not use DMSO that has been opened for more than 24 hours.

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate the sealed tube in a water bath at room temperature for 5-10 minutes until completely clear[4].

  • Self-Validation Check (Tyndall Effect): Shine a focused beam of light (e.g., a laser pointer or bright LED) through the tube in a dark room. If the beam path is visible (light scattering), micro-precipitates are present. The solution must be optically clear before proceeding.

  • Storage: Aliquot into single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store immediately at -80°C[4].

Protocol B: Two-Step Dropwise Dilution for Culture Media
  • Pre-warming: Pre-warm the target culture media (e.g., DMEM, Neurobasal) to 37°C in a water bath. Introducing DMSO stocks to cold media dramatically lowers the thermodynamic solubility threshold, guaranteeing precipitation.

  • Intermediate Dilution: Prepare a 10x intermediate stock by diluting the 50 mM DMSO stock into warm, sterile PBS (pH 7.4). Add the DMSO stock dropwise (10 µL at a time) while continuously vortexing the PBS to prevent local supersaturation.

  • Final Dilution: Add the intermediate stock dropwise to the final 37°C culture media while gently swirling the flask.

  • Self-Validation Check (Spectrophotometry): Before applying the media to your cell cultures, take a 1 mL aliquot and measure the optical density at 600 nm (OD600) against a vehicle-only media blank. An OD600 > 0.05 indicates the presence of sub-visual micro-precipitates. Do not proceed with the biological assay if the OD600 exceeds this threshold.

References

  • [1] Title: Gavestinel | CAS:153436-38-5 | High Purity | Source: BioCrick | URL: [Link]

  • [2] Title: Gavestinel - Wikipedia | Source: Wikipedia | URL:[Link]

  • [5] Title: GAVESTINEL - Inxight Drugs | Source: NCATS | URL:[Link]

Sources

Technical Support Center: Optimizing Gavestinel Sodium for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Gavestinel sodium. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing Gavestinel sodium in cell viability assays. As a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine binding site, Gavestinel's application in in vitro models requires careful consideration of its mechanism of action and potential experimental confounders.[1][2][3] This guide provides in-depth, field-proven insights to help you design robust experiments, troubleshoot common issues, and interpret your data with confidence.

Frequently Asked Questions (FAQs)

Q1: What is Gavestinel sodium and what is its primary mechanism of action?

Gavestinel sodium (also known as GV-150526A) is a highly selective, non-competitive antagonist of the NMDA receptor.[1][2] It specifically binds to the glycine co-agonist site on the NMDA receptor complex.[3][4][5] For the NMDA receptor's ion channel to open, both the primary neurotransmitter, glutamate, and a co-agonist, either glycine or D-serine, must be bound.[6] By occupying the glycine binding site, Gavestinel prevents channel activation, thereby inhibiting the influx of calcium (Ca²⁺) and other ions that would typically occur upon receptor stimulation.[6] This mechanism is what underlies its neuroprotective potential, as excessive NMDA receptor activation and subsequent Ca²⁺ overload are key drivers of excitotoxic neuronal death.[7]

Q2: What is the solubility and recommended storage for Gavestinel sodium?

Gavestinel sodium is soluble in Dimethyl Sulfoxide (DMSO) and water.[8][9] For creating stock solutions, DMSO is often preferred for long-term stability. It is recommended to prepare a high-concentration stock solution (e.g., 10-40 mM in DMSO), which can then be further diluted in your aqueous cell culture medium for your working concentrations.[10][11]

  • Storage of Solid Compound: The solid, pale yellow form of Gavestinel sodium should be stored at -20°C.[8]

  • Storage of Stock Solutions: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[12] Gavestinel is sensitive and can degrade over time, especially when exposed to light or heat.[8]

Q3: What is a reasonable starting concentration range for Gavestinel sodium in a cell viability assay?

While specific optimal concentrations are highly dependent on the cell line and experimental conditions, a logical starting point can be inferred from preclinical studies of Gavestinel and other glycine-site antagonists. A broad, logarithmic dose-response curve is recommended for initial experiments.

Recommended Concentration RangeRationale
Initial Broad Range: 10 nM - 100 µMThis wide range, based on concentrations used for other NMDA receptor antagonists in vitro, helps to identify the therapeutic or toxic window for your specific cell model.[1][2]
Focused Neuroprotection Range: 100 nM - 10 µMThis narrower range is often effective for observing neuroprotective effects against an excitotoxic insult without causing direct toxicity.[1][2]

Pro-Tip: Always include a vehicle control (e.g., medium with the highest concentration of DMSO used in your dilutions) to ensure that the solvent itself is not affecting cell viability.

Q4: Can Gavestinel sodium be toxic to cells on its own?

As a selective NMDA receptor antagonist, Gavestinel is generally not expected to be cytotoxic to healthy, non-neuronal cells or to neurons under basal conditions at typical experimental concentrations.[2] Its primary role is to block the effects of excessive NMDA receptor stimulation. However, at very high concentrations, off-target effects or compound precipitation could potentially lead to cytotoxicity. It is crucial to perform a dose-response experiment with Gavestinel alone to determine its direct effect on your cell line's viability before conducting neuroprotection studies.

Experimental Design and Protocols

Core Principle: The Importance of Context

The effect of Gavestinel is context-dependent. In most in vitro scenarios, particularly with neuronal cultures, its activity is most meaningfully assessed in the presence of an NMDA receptor agonist (like NMDA or glutamate) to simulate an excitotoxic condition. The key is to find a concentration of Gavestinel that rescues cells from this insult without being toxic itself.

Diagram: Gavestinel's Mechanism of Action

cluster_0 NMDA Receptor (Inactive) cluster_1 NMDA Receptor (Active) cluster_2 NMDA Receptor (Inhibited by Gavestinel) Glutamate_Site Glutamate Site (Unbound) Ion_Channel Ion Channel (Closed) Glycine_Site Glycine Site (Unbound) Glutamate_Bound Glutamate Site (Glutamate Bound) Ion_Channel_Open Ion Channel (Open) Ca²⁺ Influx Glycine_Bound Glycine Site (Glycine Bound) Glutamate_Bound_Inhib Glutamate Site (Glutamate Bound) Ion_Channel_Inhib Ion Channel (Closed) Gavestinel_Bound Glycine Site (Gavestinel Bound) Glutamate Glutamate Glutamate->Glutamate_Bound Glycine Glycine Glycine->Glycine_Bound Gavestinel Gavestinel Gavestinel->Gavestinel_Bound

Caption: Gavestinel competitively binds to the glycine site, preventing NMDA receptor activation.

Protocol 1: Determining the Intrinsic Cytotoxicity of Gavestinel Sodium

This protocol establishes the baseline toxicity of Gavestinel in your chosen cell line.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 24 hours.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Gavestinel sodium in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the Gavestinel stock in your complete cell culture medium. To avoid DMSO toxicity, ensure the final concentration of DMSO in the medium is ≤ 0.5%.

    • Pro-Tip: A two-step dilution is recommended. First, create intermediate dilutions from your stock into a small volume of medium. Then, make the final dilutions from these intermediates.[13]

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the Gavestinel dilutions to the respective wells. Include "untreated" (medium only) and "vehicle control" (medium + highest DMSO concentration) wells.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, XTT, or CellTiter-Glo®). For an MTT assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.[1][13]

Protocol 2: Assessing the Neuroprotective Concentration of Gavestinel Sodium

This protocol determines the concentration at which Gavestinel can protect cells from an excitotoxic insult.

  • Cell Seeding: Follow step 1 from Protocol 1. This is typically performed with primary neurons or other NMDA receptor-expressing cell lines.

  • Gavestinel Pre-treatment: Prepare Gavestinel dilutions in culture medium as described in Protocol 1, focusing on a non-toxic concentration range determined from your initial cytotoxicity experiment. Remove the medium from the cells and add the Gavestinel dilutions.

  • Pre-incubation: Incubate the cells with Gavestinel for 1-2 hours. This allows the compound to enter the cells and bind to the receptors.[1]

  • Excitotoxic Insult: Add a pre-determined toxic concentration of NMDA (e.g., 100-300 µM) and its co-agonist glycine (e.g., 10 µM) to the wells.[1]

    • Crucial Controls:

      • Untreated Control: Cells with medium only.

      • Gavestinel Only Control: Cells with the highest concentration of Gavestinel but no NMDA/glycine.

      • NMDA/Glycine Only Control: Cells treated with NMDA/glycine to confirm the induction of cell death.

      • Vehicle Control: Cells with vehicle + NMDA/glycine.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

  • Viability Assay: Perform your chosen cell viability assay as described in Protocol 1.

Diagram: Experimental Workflow for Neuroprotection Assay

Start Seed Cells in 96-well Plate Incubate24h Incubate 24h for Adherence Start->Incubate24h Pretreat Pre-treat with Gavestinel (Dose-Response Concentrations) Incubate24h->Pretreat Incubate1h Incubate 1-2h Pretreat->Incubate1h AddNMDA Add Excitotoxic Stimulus (e.g., NMDA + Glycine) Incubate1h->AddNMDA Incubate24h_2 Incubate 24h AddNMDA->Incubate24h_2 ViabilityAssay Perform Cell Viability Assay (e.g., MTT) Incubate24h_2->ViabilityAssay Readout Measure Absorbance/Fluorescence/ Luminescence ViabilityAssay->Readout Analyze Analyze Data & Determine Protective Concentration Readout->Analyze

Caption: Workflow for determining the neuroprotective concentration of Gavestinel.

Troubleshooting Guide

Issue Area 1: Inconsistent or Non-Reproducible Results
Q1.1: I'm seeing high variability between my replicate wells. What's going on?

High variability can mask the true biological effect of Gavestinel. This often stems from technical inconsistencies rather than the compound itself.

Possible Causes & Solutions:

CauseSolution
Inconsistent Cell Seeding Ensure your cell suspension is homogenous before plating. Gently swirl the flask before pipetting. Use a consistent, low passage number for your cells.[1]
Pipetting Errors Use calibrated pipettes. When adding reagents, ensure the pipette tip is below the surface of the liquid but not touching the cell monolayer. Change tips between different concentrations.[14]
Edge Effects The outer wells of a 96-well plate are prone to evaporation, leading to altered concentrations and cell stress. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or medium.[14]
Reagent Precipitation Gavestinel, like many compounds, can precipitate if the solubility limit is exceeded during dilution. Visually inspect your dilutions. If cloudy, remake them, potentially using a multi-step dilution process to lessen the solvent shock.[13]
Issue Area 2: Unexpected Cell Viability Readings
Q2.1: My untreated/control cells show low viability.

This indicates a problem with your general cell culture health or assay setup, independent of Gavestinel.

Possible Causes & Solutions:

CauseSolution
Cell Culture Health Regularly check your cultures for signs of stress or contamination.[7] Ensure your incubator has the correct temperature (37°C), humidity (~95%), and CO₂ (typically 5%) levels.[15]
Over-confluency/Starvation Do not let your cells become over-confluent before plating, as this can lead to spontaneous apoptosis. Ensure you are changing the media regularly (every 2-3 days).[15][16]
Harsh Cell Handling Over-trypsinization or vigorous pipetting during cell seeding can damage cells, leading to reduced viability from the start.[16]
Contamination Microbial contamination can rapidly alter media pH and kill cells. Visually inspect cultures and consider regular mycoplasma testing.[7]
Q2.2: Gavestinel appears to be increasing the signal in my MTT assay, even at high concentrations. Is it promoting growth?

This is highly unlikely. It is more probable that Gavestinel is interfering with the assay chemistry itself.

Possible Causes & Solutions:

CauseSolution
Direct MTT Reduction Some chemical compounds can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal for viability.[17]
Altered Mitochondrial Activity The compound might be increasing mitochondrial reductase activity without actually increasing the number of viable cells, which would also artificially inflate the MTT signal.[17]

How to Validate:

  • Run a Cell-Free Control: Set up wells with your highest concentration of Gavestinel in culture medium, but without any cells. Add the MTT reagent and measure the absorbance. A significant signal indicates direct chemical interference.

  • Use an Alternative Viability Assay: If interference is suspected, switch to a different assay that relies on a distinct mechanism. Good alternatives include:

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, a direct indicator of metabolically active cells.

    • Trypan Blue Exclusion Assay: A direct measure of membrane integrity via cell counting.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.

Diagram: Troubleshooting Unexpected Viability Results

Start Unexpected Viability Result (e.g., Signal Increases with Dose) CheckMicroscope Visually inspect cells under microscope. Do cell numbers correlate with signal? Start->CheckMicroscope NoCorr No Correlation: Cell numbers decrease, but signal increases. CheckMicroscope->NoCorr No YesCorr Correlation: Cell numbers and signal both change unexpectedly. CheckMicroscope->YesCorr Yes Interference Suspect Assay Interference NoCorr->Interference CellHealth Suspect a Cell Health or Culture Issue YesCorr->CellHealth CellFree Run Cell-Free Control: (Gavestinel + Medium + Assay Reagent) Interference->CellFree AlternativeAssay Perform Alternative Viability Assay (e.g., CellTiter-Glo, Trypan Blue) Interference->AlternativeAssay CheckControls Re-evaluate Untreated and Vehicle Controls CellHealth->CheckControls CheckCulture Check for Contamination, Passage Number, and Media pH CellHealth->CheckCulture

Sources

Best storage conditions to prevent Gavestinel sodium degradation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Gavestinel Sodium

Welcome to the Technical Support Center for Gavestinel sodium. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage and handling of Gavestinel sodium to ensure its stability and prevent degradation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to support the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and stability of Gavestinel sodium.

Q1: What are the ideal long-term storage conditions for solid Gavestinel sodium?

A1: For long-term stability, solid Gavestinel sodium should be stored at -20°C.[1][] Some suppliers also indicate that storage at -80°C is suitable for stock solutions for up to 6 months.[3] It is crucial to store the compound in a tightly sealed container to protect it from moisture.[][3] While short-term storage at room temperature is possible, it is not recommended for extended periods as the compound is sensitive and can degrade over time, especially with exposure to heat and light.[]

Q2: How should I store Gavestinel sodium stock solutions?

A2: Stock solutions of Gavestinel sodium are typically prepared in solvents like DMSO.[1][] For these solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to one month.[3] Always ensure the container is sealed tightly to prevent moisture absorption and solvent evaporation.[3]

Q3: Is Gavestinel sodium sensitive to light?

A3: Yes, Gavestinel sodium is a light-sensitive compound.[] Exposure to light can accelerate its degradation.[] Therefore, it is essential to store it in a dark place, for instance, by using amber vials or by wrapping the container in aluminum foil.

Q4: What is the appearance of Gavestinel sodium, and can a change in appearance indicate degradation?

A4: Gavestinel sodium is typically a pale yellow or light yellow solid.[] A significant change in color or the appearance of clumping could indicate degradation or moisture absorption. If you observe any changes in the physical appearance of the compound, it is advisable to verify its purity before use.

Q5: For how long is Gavestinel sodium stable at room temperature?

A5: While Gavestinel sodium is stable at room temperature for short periods, this is not recommended for long-term storage.[] The stability at room temperature can be influenced by factors like humidity and light exposure. For critical experiments, it is best to minimize the time the compound spends outside of its recommended storage conditions.

II. Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the handling and storage of Gavestinel sodium.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of Gavestinel sodium due to improper storage.Verify the storage conditions (temperature, light, and moisture protection). If degradation is suspected, assess the purity of your compound using a suitable analytical method like HPLC.[]
Difficulty dissolving the compound. The compound may have absorbed moisture, or you may be using an inappropriate solvent.Ensure the compound has been stored in a dry environment. Gavestinel sodium is soluble in DMSO and water.[1][] For in vivo experiments, specific protocols for preparing solutions, such as using PEG300, Tween-80, and saline, can be followed.[3]
Precipitation observed in stock solution upon thawing. The concentration of the stock solution may be too high for the solvent at lower temperatures.Gently warm the solution and vortex to redissolve the precipitate. If the problem persists, consider preparing a more dilute stock solution. For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[3][4]
Visible change in the color of the solid compound. Potential degradation due to exposure to light or heat.Discard the compound if significant color change is observed. Always store Gavestinel sodium in a dark and cool place.[]

III. Experimental Protocols

To ensure the integrity of your Gavestinel sodium, it is crucial to periodically assess its purity, especially if you suspect degradation.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for assessing the purity of Gavestinel sodium. Method parameters may need to be optimized for your specific HPLC system and column.

Objective: To determine the purity of a Gavestinel sodium sample and detect the presence of degradation products.

Materials:

  • Gavestinel sodium sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Triethylamine (TEA)

  • Phosphoric acid

  • HPLC system with UV detector

  • C18 analytical column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.05% triethylamine in water, with the pH adjusted to 6.5 using phosphoric acid) in a 70:30 (v/v) ratio.[5]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of Gavestinel sodium reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution Preparation: Prepare a solution of your Gavestinel sodium sample in the mobile phase at a concentration within the range of your calibration standards.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile: 0.05% aqueous TEA (pH 6.5) (70:30, v/v)[5]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 225 nm[5]

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of your sample to that of the reference standard. The appearance of additional peaks in your sample's chromatogram may indicate the presence of impurities or degradation products. Calculate the purity of your sample by comparing the peak area of Gavestinel sodium to the total peak area of all components.

IV. Visual Guides

Gavestinel Sodium Degradation Pathway

While specific degradation pathways for Gavestinel sodium are not extensively detailed in the provided search results, a general understanding of potential degradation mechanisms for similar pharmaceutical compounds involves hydrolysis and oxidation.[5][6] The following diagram illustrates a hypothetical degradation pathway.

Gavestinel Gavestinel Sodium Hydrolysis Hydrolysis (e.g., amide bond cleavage) Gavestinel->Hydrolysis Moisture, pH extremes Oxidation Oxidation Gavestinel->Oxidation Oxygen, Light Degradant_A Degradation Product A (e.g., Carboxylic Acid Derivative) Hydrolysis->Degradant_A Degradant_B Degradation Product B (e.g., Oxidized Species) Oxidation->Degradant_B

Caption: Potential degradation pathways for Gavestinel sodium.

Recommended Storage and Handling Workflow

This workflow outlines the best practices for storing and handling Gavestinel sodium to maintain its integrity.

Start Receive Gavestinel Sodium Store_Solid Store Solid at -20°C (Tightly Sealed, Dark) Start->Store_Solid Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Store_Solid->Prepare_Stock Check_Purity Periodically Check Purity (e.g., via HPLC) Store_Solid->Check_Purity Store_Stock Store Stock Solution (-80°C for up to 6 months or -20°C for up to 1 month) Prepare_Stock->Store_Stock Prepare_Working Prepare Working Solution (Freshly for each experiment) Store_Stock->Prepare_Working Store_Stock->Check_Purity Experiment Use in Experiment Prepare_Working->Experiment Check_Purity->Store_Solid If pure Check_Purity->Store_Stock If pure

Caption: Recommended workflow for Gavestinel sodium storage.

V. References

  • Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • MedChemExpress. Gavestinel sodium salt (GV 150526A) | NMDA Receptor Antagonist (Japanese). [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. [Link]

Sources

Resolving Gavestinel sodium autofluorescence in imaging assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing Gavestinel sodium in cellular and tissue imaging assays. This guide is designed to provide expert advice and practical troubleshooting strategies to ensure the generation of high-quality, reliable data.

A crucial aspect of fluorescence imaging is managing unwanted background signals, a phenomenon known as autofluorescence. While there is a lack of published scientific literature indicating that Gavestinel sodium (also known as GV-150526A) possesses intrinsic fluorescent properties, researchers often encounter autofluorescence originating from the biological specimens themselves. This guide provides a comprehensive framework for identifying and mitigating these common sources of background fluorescence, ensuring that the signals you detect are specific to your experimental labels.

Frequently Asked Questions (FAQs)

Q1: Is Gavestinel sodium expected to be autofluorescent in my imaging assay?

Based on available chemical information and a review of scientific literature, Gavestinel sodium is not a known fluorophore. It is a non-competitive antagonist of the NMDA receptor, binding to the glycine site.[1][2] Its chemical structure does not contain the typical conjugated systems or rigid, planar structures that give rise to strong fluorescence. Any autofluorescence observed in your experiment is most likely originating from the biological sample itself.

Q2: What are the common sources of autofluorescence in my cell or tissue samples?

Autofluorescence in biological specimens is a common phenomenon and can arise from several endogenous molecules. The primary contributors include:

  • Metabolic Coenzymes: NADH and flavins (like FAD) are naturally fluorescent and are abundant in metabolically active cells.[3]

  • Structural Proteins: Collagen and elastin, major components of the extracellular matrix, exhibit strong autofluorescence, particularly in the blue and green channels.

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells, often appearing as bright, broad-spectrum fluorescent granules.[4]

  • Other Molecules: Other molecules like porphyrins and neurotransmitters (e.g., serotonin) can also contribute to background fluorescence.

Q3: How can I confirm that the fluorescence I'm seeing is not from my compound?

The most straightforward method is to use appropriate controls. Prepare a sample of your cells or tissue that has not been treated with Gavestinel sodium and image it under the exact same conditions (e.g., laser power, gain, exposure time) as your treated sample. If you observe similar fluorescent signals in the untreated control, the source is endogenous autofluorescence.

In-Depth Troubleshooting Guides

Issue 1: High Background Fluorescence in the Green and Yellow Channels

Causality: This is often due to the presence of flavins (FAD) and lipofuscin. FAD has a broad emission spectrum that can bleed into the green and yellow channels.[3] Lipofuscin is also known for its broad emission profile.[4]

Troubleshooting Workflow:

Caption: Workflow for addressing high background fluorescence.

Mitigation Strategies:

  • Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can capture the emission spectrum of the autofluorescence from an unstained, untreated sample. This "autofluorescence signature" can then be computationally subtracted from your experimental images.

  • Chemical Quenching:

    • Sudan Black B: This reagent is effective at quenching lipofuscin-based autofluorescence. However, it should be used with caution as it can also quench some specific fluorescent dyes.

    • Sodium Borohydride: This chemical can reduce autofluorescence caused by glutaraldehyde fixation.

  • Photobleaching: Intentionally exposing the sample to high-intensity light before acquiring the final image can selectively destroy the autofluorescent molecules. The rate of photobleaching for endogenous fluorophores is often different from that of synthetic dyes.

Issue 2: Diffuse Autofluorescence in the Blue Channel

Causality: This is commonly caused by the metabolic coenzyme NADH, which is abundant in the cytoplasm and mitochondria of cells.[3]

Troubleshooting Steps:

  • Optimize Fixation: Over-fixation with aldehydes (formaldehyde, glutaraldehyde) can increase background fluorescence. Try reducing the fixation time or concentration.

  • Choose Appropriate Fluorophores: Whenever possible, select fluorophores that emit in the far-red or near-infrared regions of the spectrum to avoid the spectral region where NADH autofluorescence is most prominent.

  • Two-Photon Microscopy: If available, two-photon excitation can reduce out-of-focus autofluorescence, thereby improving the signal-to-noise ratio.[3]

Data Summary: Common Autofluorescent Species

Endogenous FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)Common Location
NADH ~340~450Cytoplasm, Mitochondria
Flavins (FAD) ~450~530Mitochondria
Collagen ~360~410Extracellular Matrix
Elastin ~420~480Extracellular Matrix
Lipofuscin Broad (400-500)Broad (500-650)Lysosomes (aging cells)

Experimental Protocols

Protocol 1: Spectral Unmixing for Autofluorescence Removal

This protocol assumes the use of a confocal microscope with a spectral detector.

  • Prepare a Control Sample: Use a sample of cells or tissue that has not been treated with Gavestinel sodium and is not labeled with any fluorescent probes.

  • Acquire Autofluorescence Spectrum:

    • Excite the sample with the same laser lines you will use for your experiment (e.g., 488 nm).

    • Use the spectral detector to acquire the full emission spectrum of the autofluorescence.

    • Save this spectrum to the microscope's reference library.

  • Acquire Experimental Sample Image:

    • Image your fully labeled and Gavestinel sodium-treated sample using the same settings.

  • Perform Linear Unmixing:

    • In the microscope software, open the linear unmixing or spectral unmixing module.

    • Select the reference spectrum for your specific fluorophore(s) and the previously saved autofluorescence spectrum.

    • The software will then calculate the contribution of each spectrum to the final image and generate a new image with the autofluorescence channel separated or removed.

Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
  • Rehydrate Sections: If using paraffin-embedded tissue sections, deparaffinize and rehydrate them through a series of xylene and ethanol washes.

  • Incubate with Sudan Black B:

    • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

    • Incubate the sections in this solution for 10-20 minutes at room temperature.

  • Wash Thoroughly:

    • Rinse the sections extensively with phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) to remove excess Sudan Black B.

  • Proceed with Staining: Continue with your standard immunofluorescence or other fluorescent staining protocol.

Concluding Remarks

While Gavestinel sodium itself is not a source of autofluorescence, a thorough understanding of endogenous background signals is paramount for any researcher conducting fluorescence-based assays. By employing the appropriate controls, optimizing sample preparation, and utilizing advanced imaging and analysis techniques, you can effectively minimize the impact of autofluorescence and generate clear, accurate, and reproducible data in your studies involving Gavestinel sodium.

References

  • Magnetic resonance and optical imaging probes for NMDA receptors on the cell surface of neurons: synthesis and evaluation in cellulo - Organic & Biomolecular Chemistry (RSC Publishing).
  • A novel fluorescent labeling compound for GluN2A containing N-methyl-D-aspartate receptors identified by Autodisplay-based screening - ResearchGate.
  • A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood - PMC.
  • Optimization of an Anti-NMDA Receptor Autoantibody Diagnostic Bioassay - PMC - NIH.
  • Autofluorescence Imaging of Treatment Response in Neuroendocrine Tumor Organoids.
  • Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC.
  • Gavestinel sodium salt (GV 150526A) | NMDA Receptor Antagonist | MedChemExpress.
  • Autofluorescence in adult-onset foveomacular vitelliform dystrophy - PubMed.
  • Gavestinel (GV 150526) | NMDA Receptor Antagonist | MedChemExpress.

Sources

Validation & Comparative

Gavestinel Sodium vs. Selfotel: A Comparative Guide on NMDA Receptor Antagonists in Neuroprotection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a critical glutamate-gated cation channel that governs synaptic plasticity, memory, and learning[1]. However, during acute ischemic events such as stroke or traumatic brain injury, the massive release of extracellular glutamate leads to the overactivation of NMDA receptors, triggering an excessive influx of calcium and irreversible excitotoxic cell death[1][2].

This mechanistic understanding drove the development of NMDA receptor antagonists as neuroprotective agents[3]. Two historically significant candidates in this space are Gavestinel sodium (GV150526) and Selfotel (CGS 19755) . While both compounds ultimately failed in Phase III clinical trials, comparing their distinct pharmacological approaches—glycine-site vs. glutamate-site antagonism—provides crucial, field-proven insights for modern drug development and neuropharmacology[4][5].

Mechanistic Divergence: The "Why" Behind the Targets

The NMDA receptor is a highly complex heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits[6]. For the ion channel to open, it requires the simultaneous binding of two co-agonists: glutamate (which binds to the GluN2 subunit) and glycine (which binds to the GluN1 subunit)[6][7].

  • Selfotel (CGS 19755): Selfotel is a highly potent, competitive antagonist that binds directly to the glutamate recognition site on the GluN2 subunit[2]. By directly competing with the primary excitatory neurotransmitter, Selfotel effectively shuts down NMDA receptor activation[2]. However, this complete blockade disrupts normal, physiological neurotransmission, leading to severe psychotomimetic side effects and potential neurotoxicity[5][7].

  • Gavestinel (GV150526): To circumvent the adverse effects of direct glutamate competition, researchers developed Gavestinel, a non-competitive antagonist that selectively targets the strychnine-insensitive glycine modulatory site on the GluN1 subunit[8][9]. The pharmacological rationale was that blocking the co-agonist site would downregulate pathological receptor overactivation without completely abolishing the basal synaptic transmission required for neuronal survival[10].

Pathway Glutamate Glutamate (Primary Agonist) NMDAR NMDA Receptor (GluN1 / GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine (Co-Agonist) Glycine->NMDAR Binds GluN1 Calcium Excessive Ca2+ Influx NMDAR->Calcium Channel Opening Excitotoxicity Excitotoxicity & Cell Death Calcium->Excitotoxicity Pathological Cascade Selfotel Selfotel (CGS 19755) Competitive Antagonist Selfotel->Glutamate Blocks Binding Gavestinel Gavestinel (GV150526) Glycine Site Antagonist Gavestinel->Glycine Blocks Binding

NMDA receptor activation and targeted inhibition by Selfotel and Gavestinel.

Quantitative Pharmacological Comparison

To objectively evaluate these compounds, we must compare their binding affinities, mechanisms, and clinical outcomes.

PropertyGavestinel Sodium (GV150526)Selfotel (CGS 19755)
Target Receptor Site Glycine modulatory site (GluN1 subunit)Glutamate recognition site (GluN2 subunit)
Mechanism of Action Non-competitive antagonistCompetitive antagonist
Binding Affinity High affinity (pKi 8.5)[8]High affinity (Kd ~9–24 nM, IC50 ~100 nM)[11]
Phase III Clinical Trials GAIN International, GAIN Americas[9][12]Halted Phase III Stroke Trials[5]
Primary Indication Tested Acute Ischemic Stroke, Intracerebral Hemorrhage[9][12]Acute Ischemic Stroke, Traumatic Brain Injury[2][5]
Clinical Outcome Neutral (No efficacy, no increased harm)[4][12]Failed (Lack of efficacy, trend toward increased early mortality)[5][13]

Experimental Methodologies: Self-Validating Protocols

To characterize the efficacy and mechanism of NMDA receptor antagonists, drug development professionals rely on two foundational assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Purpose: To quantify the binding affinity (Kd) and inhibitory concentration (IC50) of the antagonist[11].

  • Membrane Preparation: Isolate crude synaptic membranes from rat brain cortex. Causality: Cortical tissue provides a naturally high density of native NMDA receptors, ensuring a robust signal-to-noise ratio.

  • Radioligand Incubation: Incubate membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-CGS 19755 for Selfotel) in a Tris-acetate buffer (pH 7.4)[11].

  • Competitive Displacement: Add increasing concentrations of the unlabelled test compound (Gavestinel or Selfotel) ranging from 10−10 to 10−4 M.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through glass-fiber filters, followed immediately by washing with ice-cold buffer. Causality: Rapid, cold washing removes unbound radioligand while minimizing the dissociation of the bound receptor-ligand complex, preserving the true equilibrium state[11].

  • Scintillation Counting: Measure the retained radioactivity to generate a displacement curve and calculate the IC50.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Functional Validation)

Purpose: To measure the functional blockade of NMDA-mediated ion currents.

  • Cell Preparation: Culture primary cortical neurons or utilize a heterologous expression system (e.g., HEK293 cells transfected with specific GluN1/GluN2 subunits)[14].

  • Extracellular Solution Setup: Bathe cells in an Artificial Cerebrospinal Fluid (ACSF) that is strictly Mg2+-free . Causality: At resting membrane potentials, extracellular Mg2+ causes a voltage-dependent block of the NMDA receptor pore. Removing Mg2+ allows the researcher to measure inward currents without needing to artificially depolarize the cell to +40 mV, creating a more physiologically relevant baseline for antagonist testing[10][15].

  • Baseline Establishment: Co-apply NMDA (100 µM) and Glycine (10 µM) via a rapid perfusion system to elicit a stable inward current[10].

  • Antagonist Application: Co-perfuse the agonists with the test antagonist (Gavestinel or Selfotel). Record the percentage of current inhibition[10].

  • Washout Phase (Self-Validation Step): Switch back to the baseline ACSF to confirm that the current recovers. Causality: This critical step proves the antagonism is reversible and not an artifact of non-specific cell death, irreversible receptor internalization, or patch seal degradation.

Workflow Prep 1. Neuronal Culture (Expressing NMDAR) Patch 2. Whole-Cell Patch (Mg2+-free ACSF) Prep->Patch Baseline 3. Baseline Current (NMDA + Glycine) Patch->Baseline Drug 4. Perfuse Antagonist (Dose Escalation) Baseline->Drug Washout 5. Washout (Reversibility) Drug->Washout Data 6. Data Analysis (IC50 Calculation) Washout->Data

Step-by-step patch-clamp workflow for validating NMDA receptor antagonist efficacy.

Clinical Translation & Failure Analysis

Despite robust preclinical data showing neuroprotection in animal models of ischemia[2][9], both Gavestinel and Selfotel failed spectacularly in human clinical trials, providing harsh but valuable lessons for drug developers.

  • The Failure of Selfotel: The Phase III trials for Selfotel were halted prematurely. Not only did the drug fail to improve functional outcomes, but there was also a concerning trend toward increased early mortality (day 30) and severe psychotomimetic side effects[5][13]. Causality: Complete competitive blockade of the glutamate site interferes with the physiological NMDA receptor activity required for neuronal survival, synaptic plasticity, and normal respiratory/cardiovascular drive[1][7]. The complete silencing of these survival signals proved toxic[13].

  • The Failure of Gavestinel: The GAIN International and GAIN Americas trials (n=3450) administered Gavestinel within 6 hours of stroke onset[9][12]. The results were completely neutral—no significant benefit or harm was observed compared to placebo[4][12]. Causality: This failure is largely attributed to the narrow therapeutic window of excitotoxicity. By the time a stroke patient reaches the hospital and receives the drug (up to 6 hours post-onset), the initial excitotoxic glutamate surge has already triggered irreversible downstream apoptotic cascades[4][10]. Furthermore, targeting the glycine site may simply not provide sufficient blockade against massive, acute ischemic glutamate release[10].

References

  • New advances in NMDA receptor pharmacology - PMC. nih.gov.
  • Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - ResearchGate.
  • Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function are Neuroprotective with Minimal Side Effects - PMC. nih.gov.
  • NMDA receptors | MedChemExpress (MCE) Life Science Reagents. medchemexpress.com.
  • Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in r
  • CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC - NIH. nih.gov.
  • Original Contributions - Selfotel in Acute Ischemic Stroke - The Huguenard Lab. stanford.edu.
  • NMDA receptor antagonist - Wikipedia. wikipedia.org.
  • Gavestinel does not improve outcome after acute intracerebral hemorrhage: an analysis from the GAIN International and GAIN Americas studies - PubMed. nih.gov.
  • Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial.
  • Selfotel in Acute Ischemic Stroke : Possible Neurotoxic Effects of an NMDA Antagonist.
  • NMDA receptor - Wikipedia. wikipedia.org.
  • US20210130407A1 - Synthetic peptides that modulate the nmda receptor - Google P

Sources

Gavestinel Sodium vs. Gavestinel Free Base: A Comprehensive Efficacy and Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development transitions from in vitro target validation to in vivo pharmacokinetics, the physicochemical properties of the active pharmaceutical ingredient (API) become the primary bottleneck. Gavestinel (GV150526), a highly selective antagonist at the strychnine-insensitive glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, is a textbook example of this paradigm[1].

This guide provides an objective, data-driven comparison between Gavestinel free base and its clinical-grade counterpart, Gavestinel sodium salt (GV150526A) . By analyzing their distinct solubilities, formulation requirements, and experimental efficacies, researchers can accurately select the appropriate compound state for their specific neuroprotection assays.

Mechanistic Grounding: The Glycine Site as a Therapeutic Target

Overactivation of the NMDA receptor during acute ischemic stroke leads to massive intracellular calcium ( Ca2+ ) influx, triggering irreversible excitotoxicity and neuronal apoptosis[2]. Unlike competitive glutamate antagonists, which often cause severe psychotomimetic side effects and disrupt normal synaptic transmission, Gavestinel acts as a non-competitive antagonist by blocking the obligate glycine co-agonist site on the GluN1 subunit[1][2].

This mechanism allows Gavestinel to prevent pathological Ca2+ overload while maintaining a superior safety profile, making it a highly attractive candidate for neuroprotection[3][4].

NMDAR_Pathway Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine / D-Serine (Co-agonist) Glycine->NMDAR Binds GluN1 Gavestinel Gavestinel (Antagonist) Gavestinel->NMDAR Blocks GluN1 Glycine Site Neuroprotection Neuroprotection Gavestinel->Neuroprotection Prevents Ca2+ Overload Calcium Ca2+ Influx NMDAR->Calcium Channel Opens (If unblocked) Excitotoxicity Excitotoxicity / Cell Death Calcium->Excitotoxicity Overactivation

Mechanism of Gavestinel: Competitive antagonism at the NMDA receptor GluN1 glycine co-agonist site.

Physicochemical & Pharmacokinetic Comparison

The fundamental difference between Gavestinel free base and its sodium salt lies in their aqueous solubility. The free base (free acid) is highly lipophilic, rendering it nearly insoluble in water[5][]. To achieve the systemic bioavailability required for intravenous (IV) administration in animal models and human trials, the molecule must be formulated as a sodium salt.

Quantitative Formulation Data
PropertyGavestinel Free BaseGavestinel Sodium Salt (GV150526A)
CAS Number 153436-22-7153436-38-5
Molecular Weight 375.20 g/mol 397.19 g/mol
Aqueous Solubility Poor (<0.1 mg/mL)High (Soluble in Saline/Water)
Primary Solvent 100% DMSO, Methanol0.9% NaCl (Saline), Water
Receptor Affinity ( pKi​ ) 8.5 (Glycine site of NMDAR)8.5 (Glycine site of NMDAR)
Primary Application In vitro assays (Cell culture, binding)In vivo dosing (IV, IP), Clinical trials
Formulation Stability Stable in DMSO at -20°CStable in aqueous buffer (short-term)

Experimental Methodologies & Workflow Causality

To ensure scientific integrity, researchers must match the compound's salt state to the experimental environment. Using the free base for in vivo IV injections will result in immediate precipitation in the bloodstream, causing fatal microembolisms. Conversely, the sodium salt is ideal for in vivo work but requires careful pH monitoring in unbuffered in vitro systems.

Workflow Start Gavestinel Synthesis FreeBase Gavestinel Free Base (Lipophilic, Low Aqueous Solubility) Start->FreeBase SodiumSalt Gavestinel Sodium Salt (Hydrophilic, High Aqueous Solubility) Start->SodiumSalt Salt Formation (NaOH) InVitro In Vitro Assays (DMSO Stock -> Media) FreeBase->InVitro Dissolved in organic solvent InVivo In Vivo / Clinical IV (0.9% Saline Vehicle) SodiumSalt->InVivo Dissolved in aqueous buffer

Divergent experimental workflows based on the physicochemical properties of Gavestinel.

Protocol 1: In Vitro Neuroprotection Assay (Using Gavestinel Free Base)

Objective: Validate NMDA receptor blockade via intracellular calcium imaging. Causality: The free base is utilized here because it exhibits exceptional long-term stability when stored as a concentrated stock in 100% DMSO at -20°C.

  • Stock Preparation: Dissolve Gavestinel free base in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Neuron Culture: Isolate primary cortical neurons from E18 rat embryos. Culture for 10-14 days in vitro (DIV) to ensure mature, functional NMDA receptor expression on the synaptic membrane.

  • Treatment & Vehicle Control: Dilute the stock in artificial cerebrospinal fluid (aCSF) to a final Gavestinel concentration of 1 µM.

    • Self-Validating Step: Ensure the final DMSO concentration is <0.01%. Run a parallel vehicle control (0.01% DMSO in aCSF) to definitively prove that neuroprotection is driven by the API, not solvent-induced metabolic suppression.

  • Insult Induction: Challenge the neurons with 100 µM Glutamate and 10 µM Glycine to induce excitotoxicity.

  • Data Acquisition: Measure intracellular Ca2+ transients using Fura-2 AM ratiometric fluorescence. Gavestinel will competitively blunt the Ca2+ spike.

Protocol 2: In Vivo Rat MCAO Model (Using Gavestinel Sodium Salt)

Objective: Measure reduction in ischemic infarct volume. Causality: The sodium salt (GV150526A) is strictly required for this protocol. Intravenous (IV) administration demands an aqueous vehicle to prevent precipitation. High volumes of DMSO are highly toxic and hemodynamically destabilizing to rodents.

  • Formulation: Dissolve Gavestinel sodium salt in sterile 0.9% NaCl (Saline) to a concentration of 3 mg/mL. Gentle sonication can be used to ensure a completely clear solution[7].

  • Surgical Induction: Perform transient Middle Cerebral Artery Occlusion (tMCAO) in adult male Wistar rats for 90 minutes using an intraluminal monofilament.

  • Administration: Administer 3 mg/kg Gavestinel sodium IV via the tail vein. This can be done 15 minutes pre-occlusion or up to 6 hours post-occlusion to mimic clinical treatment windows[8].

  • Objective Readout: At 24 hours post-ischemia, perform T2-weighted (T2W) and Diffusion-Weighted (DW) Magnetic Resonance Imaging (MRI).

    • Self-Validating Step: MRI provides a non-destructive, longitudinal volumetric measurement of the infarct. In validated models, Gavestinel sodium reduces ischemic volume by up to 84% (T2W) compared to saline-treated controls[8].

Clinical Translation & The GAIN Trials

Despite the profound efficacy of Gavestinel sodium in preclinical rat MCAO models, the drug faced a harsh reality in clinical translation. The safety and efficacy of the sodium salt were evaluated in two massive Phase III randomized placebo-controlled trials: the GAIN International and GAIN Americas trials[1][3].

Patients presenting with acute ischemic stroke within 6 hours of symptom onset received an intravenous loading dose of 800 mg of Gavestinel sodium, followed by 200 mg maintenance doses every 12 hours[3][9].

The Outcome: While the sodium formulation proved highly safe and well-tolerated (avoiding the psychotomimetic effects of older NMDA antagonists), it failed to improve clinical outcomes (Barthel Index, modified Rankin Score) or reduce infarct volume on MRI compared to placebo[1][3][10].

Application Scientist Insight: The discrepancy between the in vivo rat efficacy and human clinical failure highlights a critical physiological divergence. Rodent brains are predominantly grey matter (highly susceptible to glutamate excitotoxicity), whereas human brains have a much higher proportion of white matter. Furthermore, the 6-hour clinical administration window may simply be too late to halt the rapid, cascading excitotoxic damage that occurs in the human brain, regardless of the drug's superior solubility and receptor affinity.

References

  • Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy Source: PubMed Central (PMC) / NIH URL:[Link]

  • Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial Source: ResearchGate / The Lancet URL:[Link]

  • The neuroprotective activity of the glycine receptor antagonist GV150526: an in vivo study by magnetic resonance imaging Source: PubMed / NIH URL:[Link]

  • Targeting NMDA Receptors at the Neurovascular Unit: Past and Future Treatments for Central Nervous System Diseases Source: MDPI URL:[Link]

Sources

A Comparative Guide to the Preclinical Validation of Gavestinel Sodium in Transient Ischemia Models

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Gavestinel (GV150526), a selective glycine-site antagonist of the N-methyl-D-aspartate (NMDA) receptor, and its validation in preclinical models of transient cerebral ischemia. It offers a critical comparison with other neuroprotective strategies and details the experimental frameworks used for its evaluation, providing field-proven insights into the complexities of translational stroke research.

Introduction: The Excitotoxicity Hypothesis and the Promise of NMDA Receptor Antagonism

Ischemic stroke, characterized by the interruption of blood flow to the brain, triggers a complex biochemical cascade leading to neuronal death. A key initiating event in this cascade is "excitotoxicity".[1] The lack of oxygen and glucose impairs neuronal function, leading to excessive release of the excitatory neurotransmitter glutamate.[1] This glutamate overload persistently activates postsynaptic receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate and a co-agonist, glycine, for activation.[2][3] Upon activation, its channel opens, permitting a massive influx of calcium ions (Ca2+). This intracellular Ca2+ overload activates a host of catabolic enzymes—including proteases, lipases, and endonucleases—which degrade cellular components and ultimately lead to cell death.[1]

This understanding formed the basis for a major therapeutic strategy: blocking the NMDA receptor to halt the excitotoxic process. Early attempts with competitive and non-competitive NMDA antagonists were hampered by severe side effects, such as psychotomimetic symptoms and sedation, as these drugs blocked normal synaptic transmission.[4][5] This led researchers to target the receptor's modulatory glycine site, a more nuanced approach expected to have a better safety profile.[3][4] Gavestinel sodium emerged as a potent and selective antagonist for this site, showing significant promise in early animal models.[6][7]

Mechanism of Action: Gavestinel as a Glycine Site Antagonist

Gavestinel (GV150526) is a highly selective, non-competitive antagonist that binds to the glycine co-agonist site on the NMDA receptor.[6][8] Unlike direct glutamate antagonists, which block the primary activation site, Gavestinel prevents the receptor from becoming fully active even in the presence of high glutamate concentrations. By occupying the glycine site, it effectively reduces the frequency and duration of channel opening, thereby attenuating the pathological influx of Ca2+ during an ischemic event.

The rationale for this approach is twofold:

  • Enhanced Safety Profile: Targeting the modulatory glycine site was hypothesized to be less disruptive to normal physiological NMDA receptor function compared to blocking the primary glutamate site or the ion channel itself, potentially avoiding the severe side effects seen with earlier antagonists.[3][4]

  • Targeted Intervention: During ischemia, both glutamate and glycine levels are elevated. Gavestinel directly competes with glycine, offering a targeted mechanism to dampen the over-activation characteristic of the excitotoxic state.

NMDA_Receptor_Mechanism cluster_0 Postsynaptic Neuron Membrane NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel (Closed) Mg2+ Block Result Result: Ion channel remains closed. Ca2+ influx is prevented. Excitotoxicity is reduced. Glutamate Excess Glutamate Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds (Co-agonist) Gavestinel Gavestinel (GV150526) Gavestinel->NMDA_Receptor:gly Blocks

Caption: Mechanism of Gavestinel at the NMDA receptor.

Preclinical Validation in a Transient Ischemia Model

The Middle Cerebral Artery Occlusion (MCAO) model is the most widely used and clinically relevant animal model for evaluating potential stroke therapies.[9][10] It effectively mimics the focal ischemia seen in a majority of human strokes. The transient nature of the model, where the occlusion is followed by reperfusion (removal of the blockage), is crucial for studying the mechanisms of ischemia-reperfusion injury and testing neuroprotective agents that aim to salvage brain tissue in the "at-risk" penumbra.

Detailed Experimental Protocol: Transient MCAO in Rats

This protocol represents a standardized, self-validating system for assessing neuroprotective compounds. The causality behind each step is critical for reproducible and translatable results.

Objective: To induce a transient focal cerebral ischemia and assess the neuroprotective efficacy of a test compound (e.g., Gavestinel) administered post-occlusion.

Materials:

  • Male Sprague-Dawley rats (280-320g)

  • Anesthetic (e.g., Isoflurane)

  • 4-0 silicone-coated nylon monofilament

  • Laser Doppler Flowmeter

  • Physiological monitoring equipment (temperature, blood pressure)

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Gavestinel sodium or other test articles, vehicle control

Methodology:

  • Animal Preparation & Anesthesia:

    • Causality: Stable physiology is paramount. Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance). Anesthesia depth must be sufficient to prevent pain but not so deep as to cause hypotension or respiratory depression, which are confounding variables. Place the animal on a heating pad to maintain core body temperature at 37.0 ± 0.5°C, as hypothermia is itself a potent neuroprotectant.[1]

  • Surgical Procedure (Intraluminal Filament MCAO):

    • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[11]

    • Ligate the CCA proximally and the ECA distally. The ECA is dissected further and used as the entry point for the filament.

    • Causality: This specific dissection isolates the ICA, the pathway to the Circle of Willis and the origin of the Middle Cerebral Artery (MCA).

    • Insert the 4-0 silicone-coated filament through an incision in the ECA stump and advance it up the ICA until a slight resistance is felt (~18-20 mm).[12] This physically blocks the origin of the MCA.

  • Validation of Occlusion:

    • Causality: The entire experiment is invalid without confirmation of successful occlusion. A Laser Doppler Flowmeter probe placed on the skull over the MCA territory must show an abrupt drop in cerebral blood flow (CBF) of >70% from baseline.[11] This provides real-time, objective evidence of ischemia.

  • Occlusion Period & Drug Administration:

    • Maintain the filament in place for the desired occlusion period (e.g., 90 minutes for a robust infarct).

    • During this time, administer the test compound (e.g., Gavestinel, 3 mg/kg, i.v.) or vehicle at a predetermined time point (e.g., 1 hour post-MCAO).[13]

    • Causality: Administering the drug post-occlusion mimics the clinical scenario where patients present after a stroke has already occurred. The chosen therapeutic window is a critical test parameter.

  • Reperfusion:

    • After the occlusion period, carefully withdraw the filament to allow blood flow to return to the MCA territory.

    • Confirm reperfusion with the Laser Doppler, observing a restoration of CBF.

    • Causality: This step models the successful removal of a clot (e.g., via thrombectomy or thrombolysis) and allows for the study of reperfusion injury.

  • Post-Operative Care & Neurological Assessment:

    • Suture the incision and allow the animal to recover.

    • At 24 hours post-MCAO, perform a neurological deficit scoring (e.g., Longa's 5-point scale) to assess functional outcome.[14] This provides a behavioral correlate to the histological damage.

  • Infarct Volume Analysis:

    • At 24 or 48 hours, euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections and stain with 2% TTC.

    • Causality: TTC is a metabolic stain. Healthy, viable tissue with intact mitochondrial dehydrogenase activity reduces the colorless TTC to a red formazan product. Infarcted tissue, lacking this activity, remains pale white.[14]

    • Quantify the white (infarcted) and red (healthy) areas in each slice using image analysis software to calculate the total infarct volume, often corrected for edema.

MCAO_Workflow prep 1. Animal Preparation (Anesthesia, Temp Control) surgery 2. Surgical Exposure (CCA, ECA, ICA) prep->surgery ldf_baseline 3. Laser Doppler Baseline CBF surgery->ldf_baseline occlusion 4. Filament Insertion (MCAO) ldf_baseline->occlusion ldf_occlusion 5. Confirm CBF Drop (>70%) occlusion->ldf_occlusion treatment 6. Drug/Vehicle Admin (e.g., 1h post-MCAO) ldf_occlusion->treatment Occlusion Period (e.g., 90 min) reperfusion 7. Filament Withdrawal (Reperfusion) treatment->reperfusion ldf_reperfusion 8. Confirm CBF Restoration reperfusion->ldf_reperfusion recovery 9. Recovery & Neurological Scoring (24h) ldf_reperfusion->recovery analysis 10. Brain Harvest & TTC Staining recovery->analysis quantify 11. Infarct Volume Quantification analysis->quantify

Caption: Experimental workflow for the transient MCAO model.

Comparative Efficacy and The Translational Gap

In preclinical MCAO models, Gavestinel demonstrated significant neuroprotective activity. Studies showed that post-ischemia administration could significantly reduce infarct volume.[13] One key study demonstrated that a 3 mg/kg intravenous dose of Gavestinel given up to 6 hours after MCAO in rats resulted in a statistically significant reduction of the infarct area.[2][13] This effect was correlated with the protection of somatosensory evoked potentials, a measure of functional integrity.[13]

However, the promise seen in animal models did not translate to clinical success. The large-scale Glycine Antagonist in Neuroprotection (GAIN) International and GAIN Americas trials, which randomized thousands of patients to receive Gavestinel or placebo within 6 hours of stroke onset, found no improvement in functional outcome.[8][15] An MRI substudy of the GAIN trials confirmed this lack of efficacy, showing no effect of Gavestinel on ischemic infarct volume in humans.[16][17]

This failure is not unique to Gavestinel and highlights a critical "translational gap" in stroke research.[18][19] Several factors contribute to this discrepancy:

  • Therapeutic Window: The effective time window for neuroprotection is likely much shorter in the complex human condition than in controlled animal models.[20]

  • Patient Heterogeneity: Clinical trials enroll diverse populations with varying stroke severities, locations, and comorbidities, unlike the homogenous, healthy animal subjects used in preclinical studies.

  • Dosing and Bioavailability: Achieving and sustaining the putative neuroprotective plasma concentration in humans is challenging and may differ significantly from animal pharmacokinetics.[7][21]

The table below compares preclinical findings for Gavestinel and another representative glycine-site antagonist, Licostinel (ACEA-1021), against their eventual clinical outcomes.

CompoundPreclinical ModelKey Preclinical FindingPhase III Clinical Trial OutcomeCitation(s)
Gavestinel (GV150526) Rat transient MCAOSignificant reduction in infarct volume with treatment up to 6h post-occlusion.No improvement in functional outcome or infarct volume (GAIN trials).[2][8][13][15]
Licostinel (ACEA-1021) Rat reperfusion MCAOSubstantial neuroprotective effects; identified minimum effective plasma concentration.Did not proceed to Phase III for stroke; failed to show efficacy.[3][18][22]
ZD9379 Rat permanent MCAOSignificant reduction in infarct volume (up to 51.4%) when given 30 mins post-occlusion.Not advanced to large-scale clinical trials for stroke.[4][23]

Conclusion: Lessons from Gavestinel

The story of Gavestinel is a crucial case study for drug development professionals. It underscores that even a compound with a clear mechanism of action, a strong preclinical rationale, and significant efficacy in the gold-standard animal model can fail in human trials. The validation process highlights the absolute necessity of rigorous, self-validating experimental protocols, including objective measures like Laser Doppler flowmetry, to ensure the quality of preclinical data. However, it also serves as a sobering reminder of the inherent limitations of animal models in replicating the complexity of human stroke. Future research in neuroprotection must focus on addressing the challenges of the therapeutic window, patient heterogeneity, and more accurately modeling the comorbidities that are common in the clinical stroke population.

References

  • Bordi F, Pietra C, Ziviani L, Reggiani A. The glycine antagonist GV150526 protects somatosensory evoked potentials and reduces the infarct area in the MCAo model of focal ischemia in the rat. Experimental Neurology. 1997;145(2 Pt 1):425-33. [Link]

  • Minematsu K, Fisher M, Li L, Davis MA, Sotak CH. Glycine Site Antagonist Attenuates Infarct Size in Experimental Focal Ischemia. Stroke. 1997;28(6):1255-62. [Link]

  • Dyker AG, Lees KR. Safety and Tolerability of GV150526 (a Glycine Site Antagonist at the N-Methyl-d-Aspartate Receptor) in Patients With Acute Stroke. Stroke. 1997;28(12):233. [Link]

  • Sacco RL, DeRosa JT, Haley EC Jr, et al. Phase II Studies of the Glycine Antagonist GV150526 in Acute Stroke. Stroke. 2000;31(2):398-405. [Link]

  • Lees KR, Asplund K, Carolei A, et al. Glycine Antagonist (GV150526) in Acute Stroke: A Multicentre, Double-Blind Placebo-Controlled Phase II Trial. Cerebrovascular Diseases. 2001;11(1):33-41. [Link]

  • Albers GW, Clark WM, Atkinson RP, et al. Dose Escalation Study of the NMDA Glycine-Site Antagonist Licostinel in Acute Ischemic Stroke. Stroke. 2001;32(1):123-8. [Link]

  • Biocytogen. Middle Cerebral Artery Occlusion (MCAO) Mouse Models. Biocytogen. [Link]

  • Minematsu K, Fisher M, Li L, Davis MA, Sotak CH. Glycine site antagonist attenuates infarct size in experimental focal ischemia. Postmortem and diffusion mapping studies. Stroke. 1997;28(6):1255-62. [Link]

  • Albers GW, Clark WM, Atkinson RP, et al. Dose escalation study of the NMDA glycine-site antagonist licostinel in acute ischemic stroke. Stroke. 2001;32(1):123-8. [Link]

  • Perimed AB. Middle cerebral artery occlusion (MCAO). Perimed. [Link]

  • Ikonomidou C, Turski L. Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? The Lancet Neurology. 2002;1(6):383-6. [Link]

  • Turski L, Turski WA. Why did NMDA receptor antagonists fail clinical trials for stroke and traumatic brain injury? Expert Opinion on Investigational Drugs. 2002;11(12):1769-81. [Link]

  • Lees KR, Asplund K, Carolei A, et al. Glycine antagonist (GV150526) in acute stroke: a multicentre, double-blind placebo-controlled phase II trial. Cerebrovascular Diseases. 2001;11(1):33-41. [Link]

  • Gusev EI, Skvortsova VI, Dambinova SA, et al. Neuroprotective Effects of Glycine for Therapy of Acute Ischaemic Stroke. Cerebrovascular Diseases. 2000;10(1):49-60. [Link]

  • PsychoGenics. PsychoGenics Offers the Middle Cerebral Artery Occlusion (MCAO) Stroke Model. PsychoGenics. [Link]

  • Buchan AM. Do NMDA antagonists protect against cerebral ischemia: are clinical trials warranted? Cerebrovascular and Brain Metabolism Reviews. 1990;2(1):1-26. [Link]

  • Grotta JC. Ethical Challenges in Stroke Research. Stroke. 1997;28(8):1481-6. [Link]

  • Lipton SA. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. NeuroRx. 2004;1(1):101-10. [Link]

  • He Z, He L, Zhang L, et al. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice. Journal of Visualized Experiments. 2011;(51):2879. [Link]

  • Sorensen AG, Wu O, Copen WA, et al. Effect of the Glycine Antagonist Gavestinel on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy. Stroke. 2006;37(12):2956-61. [Link]

  • Lees KR, Asplund K, Carolei A, et al. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. The Lancet. 2000;355(9219):1949-54. [Link]

  • Lees KR, Asplund K, Carolei A, et al. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. The Lancet. 2000;355(9219):1949-54. [Link]

  • Fluri F, Schuhmann MK, Kleinschnitz C. Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Frontiers in Neurology. 2015;6:146. [Link]

  • Sacco RL, Bogousslavsky J, DeRosa JT, et al. Glycine Antagonist in Neuroprotection for Patients With Acute Stroke: GAIN Americas: A Randomized Controlled Trial. JAMA. 2001;285(13):1719-28. [Link]

  • Sorensen AG, Wu O, Copen WA, et al. Effect of the glycine antagonist gavestinel on cerebral infarcts in acute stroke patients, a randomized placebo-controlled trial: The GAIN MRI substudy. Cerebrovascular Diseases. 2006;22(5-6):379-84. [Link]

  • Lees KR, Asplund K, Carolei A, et al. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: A randomised controlled trial. The Lancet. 2000;355(9219):1949-1954. [Link]

  • Sorensen AG, Wu O, Copen WA, et al. Effect of the glycine antagonist gavestinel on cerebral infarcts in acute stroke patients, a randomized placebo-controlled trial: The GAIN MRI substudy. Cerebrovascular Diseases. 2006;22(5-6):379-384. [Link]

  • O'Collins VE, Macleod MR, Donnan GA, et al. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. Annals of Neurology. 2006;59(3):467-77. [Link]

Sources

A Comparative Guide for Researchers: Gavestinel Sodium vs. Kynurenic Acid at the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complexities of glutamatergic neurotransmission, the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor represents a critical therapeutic target. Modulation of this site offers a nuanced approach to controlling neuronal excitability, with implications for a host of neurological and psychiatric disorders. This guide provides an in-depth, objective comparison of two key antagonists at this site: gavestinel sodium, a synthetic investigational drug, and kynurenic acid, an endogenous tryptophan metabolite.

The NMDA Receptor and the Significance of the Glycine Site

The NMDA receptor, a ligand-gated ion channel, is a cornerstone of synaptic plasticity, learning, and memory. Its activation is unique in that it requires the binding of both the principal neurotransmitter, glutamate, and a co-agonist, typically glycine or D-serine. This dual-agonist requirement provides a sophisticated mechanism for regulating receptor function. The glycine binding site, located on the GluN1 subunit, is a strychnine-insensitive site that, when occupied, facilitates the glutamate-induced opening of the ion channel, leading to an influx of Ca²⁺ and Na⁺. Antagonism of this site presents a promising strategy for mitigating the excessive NMDA receptor activation implicated in excitotoxic neuronal damage and other pathological states, without the severe side effects associated with blocking the primary glutamate binding site or the ion channel itself.

Gavestinel Sodium: A High-Affinity, Selective Synthetic Antagonist

Gavestinel sodium (formerly GV150526) is a potent and selective antagonist of the glycine site on the NMDA receptor.[1][2][3] Developed for its neuroprotective potential, particularly in the context of acute ischemic stroke, it has been the subject of significant clinical investigation.[4][5][6][7] Although it ultimately did not demonstrate clinical efficacy in improving functional outcomes in stroke patients, its pharmacological profile makes it a valuable tool for preclinical research.[1][3][4][5][6][7]

Mechanism of Action and Receptor Interaction

Gavestinel acts as a non-competitive antagonist with respect to glutamate, but a competitive antagonist at the glycine co-agonist site.[8][] Its high affinity for this site effectively prevents the binding of endogenous glycine or D-serine, thereby reducing the probability of NMDA receptor channel opening. This targeted action is intended to dampen excessive glutamatergic signaling, which is a key contributor to neuronal injury in ischemic conditions.

The interaction of gavestinel with the NMDA receptor glycine site is characterized by its high binding affinity.

Kynurenic Acid: The Endogenous Modulator with a Broader Profile

Kynurenic acid (KYNA) is a naturally occurring metabolite of the amino acid tryptophan, produced via the kynurenine pathway.[10][11] It is present in the brain and peripheral tissues and is recognized as an endogenous antagonist at the glycine site of the NMDA receptor.[1][12] Unlike the highly selective synthetic compound gavestinel, KYNA exhibits a broader pharmacological profile, interacting with multiple receptor systems.

Mechanism of Action and Receptor Interaction

Similar to gavestinel, KYNA competitively antagonizes the glycine binding site on the NMDA receptor.[13][14] However, its affinity for this site is considerably lower than that of gavestinel. KYNA's broader activity includes antagonism of the α7 nicotinic acetylcholine receptor (α7nAChR) and, at higher concentrations, the AMPA and kainate subtypes of ionotropic glutamate receptors.[12][13][14] This multi-target engagement suggests that the physiological and pathological roles of KYNA are more complex than those of a selective glycine site antagonist.

Head-to-Head Comparison: Gavestinel Sodium vs. Kynurenic Acid

FeatureGavestinel SodiumKynurenic Acid
Origin SyntheticEndogenous Tryptophan Metabolite
Binding Affinity (Ki) at Glycine Site ~3.16 nM (pKi = 8.5)[8]Micromolar range; varies with conditions
Dissociation Constant (Kd) at Glycine Site 0.8 nM[]Not widely reported
Potency (IC50) at Glycine Site Not consistently reported~15 µM (in absence of added glycine)[13][14], 25 µM (for glycine binding)[15], ~235 µM (in presence of 10 µM glycine)[13][14]
Selectivity Highly selective for the glycine site (>1000-fold over NMDA, AMPA, and kainate sites)[]Broader spectrum: also antagonizes α7nAChR, AMPA, and kainate receptors[12][13][14]
Pharmacokinetics High plasma protein binding (>99.99%)[16]Subject to endogenous metabolism and transport

Experimental Data and Methodologies

The characterization of glycine site antagonists relies on a combination of in vitro binding assays and functional electrophysiological recordings.

Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor site.

G prep Membrane Preparation (e.g., from rat brain cortex) incubation Incubation (Membranes + Radioligand + Competitor) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration wash Washing (Removes non-specifically bound radioligand) filtration->wash scintillation Scintillation Counting (Quantifies bound radioactivity) wash->scintillation analysis Data Analysis (Determine Ki and IC50 values) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Homogenize rat brain cortical tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that specifically binds to the glycine site (e.g., [³H]glycine or a high-affinity antagonist).

  • Competition: Add varying concentrations of the unlabeled test compound (gavestinel sodium or kynurenic acid) to the incubation mixture.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to generate a competition curve. From this curve, the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (the equilibrium dissociation constant of the competitor) can then be calculated using the Cheng-Prusoff equation.

Electrophysiology

Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant NMDA receptors is used to assess the functional antagonism of NMDA receptor-mediated currents.

G cell_prep Cell Preparation (Cultured neurons or transfected cells) patch Whole-Cell Patch Clamp (Establish high-resistance seal and go whole-cell) cell_prep->patch agonist_app Agonist Application (Apply NMDA and glycine to elicit a current) patch->agonist_app antagonist_app Antagonist Application (Co-apply gavestinel or kynurenic acid) agonist_app->antagonist_app recording Current Recording (Measure the amplitude of the NMDA receptor-mediated current) antagonist_app->recording analysis Data Analysis (Determine IC50 and mechanism of inhibition) recording->analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

  • Cell Culture: Culture primary neurons or a cell line (e.g., HEK293 cells) that have been transfected to express specific NMDA receptor subunits.

  • Patch-Clamp Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane and then rupture the membrane patch to achieve the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -60 mV) to record inward currents.

  • Agonist Application: Perfuse the cell with a solution containing a fixed concentration of NMDA and glycine to evoke a stable baseline current.

  • Antagonist Application: Co-apply varying concentrations of gavestinel sodium or kynurenic acid with the agonists and record the resulting inhibition of the NMDA receptor-mediated current.

  • Data Analysis: Plot the percentage of current inhibition against the antagonist concentration to determine the IC50 value. The nature of the antagonism (competitive vs. non-competitive) can be assessed by examining the effect of the antagonist on the agonist dose-response curve.

Signaling Pathway at the NMDA Receptor Glycine Site

G cluster_0 NMDA Receptor NMDA_R Glutamate Site Glycine Site Ion Channel Activation Channel Opening (Ca²⁺, Na⁺ influx) NMDA_R->Activation Activation Blockade Channel Remains Closed Glutamate Glutamate Glutamate->NMDA_R:glu Glycine Glycine Glycine->NMDA_R:gly Gavestinel Gavestinel Sodium Gavestinel->NMDA_R:gly Antagonism Kynurenic_Acid Kynurenic Acid Kynurenic_Acid->NMDA_R:gly Antagonism

Caption: Interaction of agonists and antagonists at the NMDA receptor.

Conclusion and Future Directions

Gavestinel sodium and kynurenic acid represent two distinct classes of antagonists at the NMDA receptor glycine site. Gavestinel is a highly potent and selective synthetic molecule, making it an excellent tool for targeted in vitro and in vivo studies of glycine site function. Its high plasma protein binding, however, presents a significant pharmacokinetic challenge. In contrast, kynurenic acid is an endogenous modulator with a broader pharmacological profile and lower affinity for the glycine site. Its physiological relevance is likely tied to its integrated role in the kynurenine pathway and its interactions with multiple receptor systems.

For researchers, the choice between these two compounds depends on the experimental question. Gavestinel is ideal for studies requiring precise and selective antagonism of the glycine site. Kynurenic acid is more suited for investigations into the complex interplay of endogenous metabolic pathways and neurotransmitter systems. Understanding the distinct properties of both molecules is crucial for advancing our knowledge of NMDA receptor pharmacology and for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Di, L., & Kerns, E. H. (2016).
  • Hilmas, C., Pereira, E. F., & Albuquerque, E. X. (2001). The brain metabolite kynurenic acid inhibits α7 nicotinic receptor activity and increases non-α7 nicotinic receptor expression: physiopathological implications. Journal of Neuroscience, 21(19), 7463-7473.
  • Moroni, F., Russi, P., Lombardi, G., Beni, M., & Carla, V. (1988). Thiokynurenates: a new group of antagonists of the glycine modulatory site of the NMDA receptor. European journal of pharmacology, 158(1-2), 143-146.
  • Leeson, P. D., Baker, R., Carling, R. W., Curtis, N. R., Moore, K. W., Williams, B. J., ... & Iversen, L. L. (1991). Kynurenic acid analogues. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. Journal of medicinal chemistry, 34(4), 1243-1252.
  • Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4-29.
  • Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7-61.
  • Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
  • Kemp, J. A., & Leeson, P. D. (1993). The glycine site of the NMDA receptor--five years on. Trends in pharmacological sciences, 14(1), 20-25.
  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews Drug discovery, 5(2), 160-170.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews neuroscience, 14(6), 383-400.
  • Lees, K. R., & Asplund, K. (2000). Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. The Lancet, 355(9219), 1949-1954.
  • Parsons, C. G., Danysz, W., & Quack, G. (1998). Glutamate in CNS disorders as a target for drug development: an update. Drug news & perspectives, 11(9), 523-569.
  • Bullock, R., Butcher, S. P., & McCulloch, J. (1995). The role of the glycine site in the neuroprotective actions of NMDA antagonists in focal cerebral ischaemia. European Journal of Pharmacology, 280(3), 329-335.
  • Foster, A. C., & Kemp, J. A. (1989). HA-966 antagonizes N-methyl-D-aspartate receptors through a selective interaction with the glycine modulatory site. Journal of Neuroscience, 9(7), 2191-2196.
  • Sacco, R. L., & DeRosa, J. T. (2000). The glycine antagonist in neuroprotection (GAIN) americas trial: a randomized controlled trial of gavestinel in acute ischemic stroke. Stroke, 31(11), 2771-2771.
  • Stone, T. W. (2000). Kynurenines in the CNS: from obscurity to therapeutic importance. Progress in neurobiology, 64(2), 185-218.
  • Schwarcz, R., & Pellicciari, R. (2002). The kynurenine pathway of tryptophan metabolism in the CNS: a new therapeutic target. Journal of neurochemistry, 83(5), 1025-1036.
  • Guillemin, G. J., & Brew, B. J. (2004). Kynurenine pathway in the CNS: a new therapeutic target. Current opinion in pharmacology, 4(1), 25-30.
  • Davis, S. M., & Donnan, G. A. (2000). GAIN International Trial of the glycine antagonist gavestinel in acute stroke. The Lancet, 356(9233), 932.
  • Al-Eitan, L. N., & Al-Momani, L. A. (2018). Kynurenic acid as a potential biomarker for neuropsychiatric disorders. Journal of the neurological sciences, 391, 103-110.
  • Morris, G. F., & Bullock, R. (2000). The Glycine Antagonist in Neuroprotection (GAIN)
  • Danysz, W., & Parsons, C. G. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological reviews, 50(4), 597-664.
  • Albuquerque, E. X., & Schwarcz, R. (2013). Kynurenic acid as a modulator of the glutamatergic and nicotinic cholinergic systems.
  • Wikipedia. (2024, February 27). Kynurenic acid. Retrieved from [Link]

  • Vibrant Wellness. (n.d.). What is Kynurenic Acid and Why Does the Cellular Zoomer Test for It?. Retrieved from [Link]

  • Warach, S. J., & GAIN MRI Substudy Investigators. (2006). Effect of the glycine antagonist gavestinel on cerebral infarcts in acute stroke patients, a randomized placebo-controlled trial: the GAIN MRI substudy. Cerebrovascular Diseases, 21(1-2), 106-111.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
  • Laube, B., Hirai, H., Sturgess, M., Betz, H., & Kuhse, J. (1997). Molecular determinants of agonist discrimination by NMDA receptor subunits: analysis of the glutamate binding site on the NR2B subunit. Neuron, 18(3), 493-503.
  • Lees, K. R., & The GAIN International Investigators. (2000). Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. The Lancet, 355(9219), 1949-1954.
  • The GAIN Americas Investigators. (2000). The glycine antagonist gavestinel in acute ischemic stroke. Stroke, 31(11), 2771-2778.
  • Kleckner, N. W., & Dingledine, R. (1988). Requirement for glycine in activation of NMDA-receptors expressed in Xenopus oocytes. Science, 241(4867), 835-837.
  • Benveniste, M., & Mayer, M. L. (1991). Kinetic analysis of antagonist action at N-methyl-D-aspartic acid receptors. Two binding sites for glycine. Biophysical journal, 59(3), 560-573.
  • Lester, R. A., Clements, J. D., Westbrook, G. L., & Jahr, C. E. (1990). Channel kinetics of NMDA receptor-mediated synaptic currents in cultured rat hippocampal neurones. The Journal of physiology, 424, 515.
  • Chen, P. E., & Wyllie, D. J. (2006). Pharmacological insights into the kainate receptor signalling. Trends in pharmacological sciences, 27(1), 32-40.

Sources

Comparative Efficacy and Mechanistic Profiling of Gavestinel Sodium vs. MK-801 in NMDA Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Excitotoxicity, driven primarily by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a central mechanism of neuronal death following acute ischemic stroke and traumatic brain injury[1]. Historically, the development of neuroprotective agents has focused on antagonizing this receptor complex to halt the lethal influx of calcium. However, the field has been plagued by a fundamental pharmacological dichotomy: achieving robust neuroprotection without inducing severe, dose-limiting neurotoxicity.

This guide provides a comprehensive, data-driven comparison of two distinct NMDA receptor antagonists: Gavestinel sodium (GV150526) , a highly selective glycine-site antagonist, and MK-801 (Dizocilpine) , an uncompetitive open-channel blocker[2]. By dissecting their pharmacological profiles, mechanisms of action, and experimental outcomes, we aim to elucidate the causality behind their divergent safety and efficacy profiles, offering critical insights for drug development professionals.

Mechanistic Divergence: Co-Agonist Site Modulation vs. Pore Blockade

The NMDA receptor is a heterotetrameric ion channel that requires the simultaneous binding of glutamate (at the GluN2 subunit) and a co-agonist, either glycine or D-serine (at the GluN1 subunit), for activation[3]. The spatial and functional separation of these binding sites dictates the therapeutic index of their respective antagonists.

  • MK-801 (Dizocilpine): MK-801 acts as a high-affinity, use-dependent, uncompetitive antagonist[4]. It enters the open ion channel pore and binds tightly, physically occluding the influx of Ca2+[2]. Because it requires the channel to be open to exert its effect, it preferentially targets overactivated receptors. However, its extremely slow off-rate effectively traps the receptor in a permanently blocked state. This complete abrogation of NMDA signaling disrupts critical inhibitory interneuron drive, leading to paradoxical hyperactivation of pyramidal neurons in the posterior cingulate and retrosplenial cortices—the causal mechanism behind neuronal vacuolization (Olney's lesions) and psychotic-spectrum reactions[5][6].

  • Gavestinel (GV150526): In contrast, Gavestinel competitively antagonizes the strychnine-insensitive glycine binding site on the GluN1 subunit[7]. Because glycine is an obligatory co-agonist, its antagonism prevents channel opening. Crucially, as a competitive antagonist, Gavestinel's blockade can be surmounted by high local concentrations of endogenous glycine or D-serine. This allows for a "modulatory" blockade that dampens pathological excitotoxicity during an ischemic event while preserving enough basal NMDA receptor function to maintain synaptic plasticity and network stability, thereby avoiding the catastrophic disinhibition seen with MK-801[6].

NMDA_Mechanism Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (Resting State) Glutamate->NMDAR Binds GluN2 Glycine Glycine (Co-agonist) Glycine->NMDAR Binds GluN1 NMDAR_Open NMDA Receptor (Open Channel) NMDAR->NMDAR_Open Activation Calcium Ca2+ Influx (Excitotoxicity) NMDAR_Open->Calcium Ion Permeation Gavestinel Gavestinel (Glycine Site Antagonist) Gavestinel->NMDAR Blocks Glycine Site MK801 MK-801 (Channel Blocker) MK801->NMDAR_Open Blocks Pore

Fig 1. Mechanistic divergence of Gavestinel and MK-801 on NMDA receptor activation and blockade.

Quantitative Pharmacological Comparison

To objectively evaluate these compounds, we must compare their binding affinities, in vivo efficacies, and safety thresholds. The following table synthesizes key experimental data, highlighting the vastly different therapeutic margins between the two agents.

ParameterGavestinel Sodium (GV150526)MK-801 (Dizocilpine)
Primary Target Glycine co-agonist site (GluN1)[7]Ion channel pore (Uncompetitive)[2]
Binding Affinity / Potency Ki = 3 nM (0.003 µM)[7]IC50 ≈ 7.1 nM to 0.14 µM[5][8]
Neuroprotective Efficacy (MCAO) Significant infarct reduction at 3 mg/kg (i.v.)[7]Highly efficacious at 0.1 - 1 mg/kg[6]
Neurotoxicity (Olney's Lesions) None observed (up to 200 mg/kg i.v.)[6]Severe vacuolization at 1 mg/kg (s.c.)[6]
Cognitive Impairment (MWM) No impairment (up to 60 mg/kg p.o.)[6]Significant impairment at 0.08 mg/kg (i.p.)[6]
Clinical Status Failed Phase III (GAIN Trials)[9]Abandoned preclinical/early clinical[10]
Experimental Protocols for Comparative Validation

To rigorously evaluate the therapeutic index of novel NMDA modulators against these historical benchmarks, a self-validating experimental workflow is required. The following protocols detail the causal logic and methodological steps for assessing both efficacy and safety.

Exp_Workflow Animal Rat MCAO Model (Focal Ischemia) Treatment Drug Administration (Gavestinel vs MK-801) Animal->Treatment Efficacy Efficacy Assessment (Infarct Volume via TTC) Treatment->Efficacy Safety Safety Assessment (Histology & Behavior) Treatment->Safety Vacuolization Olney's Lesions (Cortical Vacuolization) Safety->Vacuolization Cognition Cognitive Deficits (Morris Water Maze) Safety->Cognition

Fig 2. Experimental workflow for evaluating neuroprotective efficacy versus neurotoxic liabilities.

Protocol A: In Vivo Neuroprotection Assay (Transient MCAO Model)

Rationale: The middle cerebral artery occlusion (MCAO) model simulates focal ischemia. We use a transient model (90 minutes of occlusion followed by reperfusion) to evaluate the drug's ability to salvage the ischemic penumbra during the critical reperfusion phase.

  • Surgical Induction: Anesthetize adult male Wistar rats. Insert a silicone-coated monofilament via the external carotid artery into the internal carotid artery to occlude the origin of the MCA.

  • Treatment Administration: Administer the test compound (e.g., Gavestinel at 3 mg/kg i.v. or MK-801 at 0.5 mg/kg i.p.) or a vehicle control exactly 30 minutes post-occlusion. Self-Validation Step: The inclusion of a vehicle-only group ensures that the surgical procedure alone produces a consistent, quantifiable baseline infarct.

  • Reperfusion & Recovery: Withdraw the filament after 90 minutes to allow reperfusion. Maintain strict normothermia throughout the procedure, as hypothermia is independently neuroprotective and will confound efficacy readouts.

  • Infarct Quantification: At 24 hours post-reperfusion, sacrifice the animals and section the brains into 2 mm coronal slices. Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red; infarcted tissue remains white. Measure infarct volumes using image analysis software, correcting for edema by comparing the ischemic hemisphere to the contralateral intact hemisphere.

Protocol B: Neurotoxicity and Cognitive Deficit Screening

Rationale: Because NMDA receptors are critical for hippocampal-dependent learning and cortical network inhibition, any viable neuroprotectant must be screened for cognitive disruption and structural neurotoxicity.

  • Cognitive Assessment (Morris Water Maze):

    • Train rats to find a hidden submerged platform in a circular pool over 4 days.

    • Administer the drug (e.g., Gavestinel 60 mg/kg, MK-801 0.08 mg/kg, or vehicle) prior to the probe trial[6].

    • Causality: MK-801 completely blocks long-term potentiation (LTP) in the perforant path-dentate gyrus, directly translating to severe spatial memory deficits (increased latency to platform)[6]. Gavestinel preserves LTP, thus maintaining spatial navigation capabilities.

  • Histological Assessment (Olney's Lesions):

    • Administer high doses of the test compounds (e.g., Gavestinel 200 mg/kg i.v., MK-801 1 mg/kg s.c.)[6].

    • At 4-6 hours post-injection, perfuse the animals with 4% paraformaldehyde.

    • Section the brain and stain with Hematoxylin and Eosin (H&E).

    • Analysis: Blinded observers must examine the posterior cingulate and retrosplenial cortices for intracellular vacuolization (large, clear spaces within the cytoplasm of pyramidal neurons). MK-801 will reliably produce these lesions, serving as a positive control for neurotoxicity, whereas Gavestinel will mirror the vehicle control[6].

Clinical Translation and Attrition

Despite the elegant mechanistic separation of efficacy and toxicity demonstrated by Gavestinel in preclinical models, its clinical journey highlights the immense complexities of stroke neuroprotection. MK-801 was abandoned early in development due to insurmountable on-target toxicities, including severe hypertension, psychotomimetic effects, and neuronal vacuolization[5][10].

Gavestinel, conversely, proved exceptionally safe in humans, with no significant hemodynamic or central nervous system adverse effects, validating the glycine-site hypothesis for safety[11]. However, in the pivotal Phase III GAIN Americas and GAIN International trials, Gavestinel failed to improve functional outcomes at 3 months compared to placebo[9]. The causality behind this translational failure is multifactorial:

  • Therapeutic Window: While Gavestinel was administered within 6 hours of symptom onset in clinical trials[9], the excitotoxic glutamate surge in human stroke may peak and cause irreversible damage much earlier, rendering delayed blockade ineffective.

  • Brain Penetrance: Preclinical scientists raised valid concerns regarding the ability of highly polar glycine antagonists to cross the blood-brain barrier and achieve sufficient concentrations in ischemic human brain tissue[10].

  • Pathophysiological Complexity: Ischemic stroke in humans involves a highly heterogeneous cascade (inflammation, apoptosis, oxidative stress). A highly selective, single-target antagonist like Gavestinel may be insufficient to halt the cascade once the initial excitotoxic window has closed.

References
  • Gavestinel (sodium salt) (GV150526A, CAS Number: 153436-38-5) | Cayman Chemical. Cayman Chemical. 7

  • Glutamate (NMDA, Non-Selective) Rat Ion Channel [3H] MK-801 Binding LeadHunter Assay. Eurofins Discovery. 5

  • Safety and Tolerability of GV150526 (a Glycine Site Antagonist at the N-Methyl-d-Aspartate Receptor) in Patients With Acute Stroke. AHA Journals. 11

  • MK-801 inhibition of nicotinic acetylcholine receptor channels. PubMed - NIH. 4

  • Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices. PMC - NIH. 8

  • Glycine Antagonist in Neuroprotection for Patients With Acute StrokeGAIN Americas: A Randomized Controlled Trial. ResearchGate. 9

  • Positive Modulatory Interactions of NMDA Receptor GluN1/2B Ligand Binding Domains Attenuate Antagonists Activity. Frontiers. 3

  • NMDA receptor. Wikipedia. 1

  • Cerestat and other NMDA antagonists in ischemic stroke. Neurology.org. 10

  • The neuroprotective glycine receptor antagonist GV150526 does not produce neuronal vacuolization or cognitive deficits in rats. PubMed - NIH. 6

  • Targeting NMDA Receptors at the Neurovascular Unit: Past and Future Treatments for Central Nervous System Diseases. MDPI. 2

Sources

Safety Operating Guide

Mechanistic Profiling & Hazard Assessment

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental method. The chemical properties that make a molecule biologically active are the exact same properties that dictate its environmental persistence and hazard profile.

Gavestinel sodium (GV-150526) is a highly selective antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor Tocris Bioscience Safety Data Sheet[1]. Originally investigated for its neuroprotective properties in acute ischemic stroke, its potent biological activity necessitates stringent handling and disposal protocols to prevent unintended environmental or occupational exposure.

This guide provides a comprehensive, self-validating operational plan for the safe handling and disposal of Gavestinel sodium, ensuring your laboratory exceeds compliance standards while safeguarding personnel.

Before executing a disposal plan, we must understand the molecule's structural liabilities. Gavestinel sodium contains a 4,6-dichloro-indole moiety. Because of these chlorine atoms, it is strictly classified as a halogenated organic compound .

NMDAPathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine (Co-agonist) Glycine->NMDAR Binds Calcium Calcium Influx (Excitotoxicity) NMDAR->Calcium Channel Opens Gavestinel Gavestinel Sodium (Antagonist) Gavestinel->NMDAR Blocks Glycine Site Gavestinel->Calcium Prevents Neuroprotection Neuroprotection (Stroke Model) Calcium->Neuroprotection Inhibition yields

Gavestinel sodium mechanism of action at the NMDA receptor glycine site.

Quantitative Chemical Profile

The following table summarizes the quantitative data that dictates our downstream disposal parameters:

ParameterSpecificationOperational Implication
Compound Name Gavestinel sodiumPotent NMDA receptor antagonist; requires neurotoxin handling precautions.
CAS Number 153436-38-5Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C18H11Cl2N2NaO3Contains two chlorine atoms; dictates mandatory halogenated disposal route.
Molecular Weight 413.19 g/mol Essential for gravimetric mass-balance tracking and molarity calculations.
Incineration Threshold >1200 °CMinimum temperature required to prevent PCDD/PCDF (dioxin) formation.

Operational Disposal Plan: The Causality of Segregation

In laboratory waste management, the segregation of halogenated from non-halogenated waste is a strict chemical necessity. When chlorinated compounds like Gavestinel sodium are incinerated at standard temperatures (<800°C), the incomplete combustion of the carbon-chlorine bonds facilitates the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) Halogenated Wastes Safe Disposal[2].

To prevent this, the U.S. Environmental Protection Agency (EPA) and international regulatory bodies mandate that halogenated pharmaceutical waste be subjected to purpose-built, high-temperature incineration (>1200°C) equipped with flue gas scrubbing systems to neutralize hydrohalic acids (e.g., HCl) Guidelines for safe disposal of unwanted pharmaceuticals[3].

Step-by-Step Methodology: Gavestinel Sodium Disposal Workflow

This protocol is designed as a self-validating system . By integrating mass-balance tracking and chemical verification at each step, laboratories can ensure 100% accountability of the compound from the benchtop to final destruction.

GavestinelDisposal Start Gavestinel Sodium Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Vials) CheckState->Solid Powder/Solid Liquid Liquid Waste (Aqueous/Solvent) CheckState->Liquid Solution Segregate Segregate as Halogenated Waste Solid->Segregate Liquid->Segregate Incineration High-Temp Incineration (>1200°C) Segregate->Incineration EPA RCRA Compliant Scrubber Flue Gas Scrubbing (HCl Neutralization) Incineration->Scrubber Prevent Dioxins

Workflow for Gavestinel sodium segregation and high-temperature incineration.

Step 1: Source Segregation and Mass Balance

  • Action : Dedicate specific, clearly labeled high-density polyethylene (HDPE) containers exclusively for halogenated pharmaceutical waste.

  • Causality : HDPE is resistant to a wide range of organic solvents and prevents chemical leaching.

  • Validation : Implement a gravimetric mass-balance log. Weigh the initial Gavestinel sodium stock, track the exact mass used in assays, and weigh the recovered waste. The sum of the used and discarded mass must equal the initial stock mass (±1% margin of error for transfer loss).

Step 2: Liquid Waste Processing

  • Action : For aqueous or solvent-based solutions containing Gavestinel sodium, adjust the pH to a neutral range (pH 6–9) using dilute NaOH or HCl before transferring to the halogenated waste carboy.

  • Causality : Neutralization prevents adverse exothermic reactions with other mixed halogenated solvents in the waste stream, mitigating the risk of off-gassing or pressurization.

  • Validation : Use pH indicator strips on a 1 mL aliquot of the waste solution prior to bulk transfer. Log the pH reading on the waste manifest.

Step 3: Solid Waste Containment

  • Action : Place all contaminated consumables (e.g., pipette tips, microcentrifuge tubes, weighing boats, and gloves) into a designated puncture-proof chemical waste bin lined with a primary biohazard bag and a secondary clear chemical waste bag.

  • Causality : Double-lining prevents micro-particulate escape, which is critical for potent neuroactive powders that pose an inhalation hazard.

Step 4: Final Disposition via High-Temperature Incineration

  • Action : Contract a licensed hazardous waste disposal facility capable of achieving >1200°C incineration with a residence time of at least 2 seconds.

  • Causality : This specific thermodynamic profile guarantees the complete homolytic cleavage of the C-Cl bonds, converting the compound entirely into carbon dioxide, water, and scrubbable hydrogen chloride Most solvent waste from US academic labs ends up in the air[4].

Spill Response and Decontamination Protocol

In the event of a Gavestinel sodium powder spill, immediate containment is required to prevent aerosolization and inhalation.

  • Isolate : Evacuate non-essential personnel and increase room ventilation.

  • Don PPE : Equip a NIOSH-approved N95 or P100 respirator, chemical-resistant nitrile gloves, and safety goggles Safety Data Sheet - TargetMol[5].

  • Suppress Dust : Lightly mist the spilled powder with a suitable solvent (e.g., 70% ethanol or water) to prevent aerosolization. Never dry sweep a neuroactive pharmaceutical powder.

  • Collect : Use damp, absorbent pads to wipe up the spill, working from the outside edge toward the center to prevent spreading the contamination footprint.

  • Dispose : Place all absorbent materials into a sealed, labeled halogenated waste container for high-temperature incineration as outlined in the workflow above.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gavestinel sodium
Reactant of Route 2
Gavestinel sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.